Palmitoyl serotonin
描述
属性
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQOZSXOPVLUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444897 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212707-51-2 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Palmitoyl Serotonin: A Technical Guide to Synthesis and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoyl serotonin (B10506) (palmitoyl serotonin) is an endogenous lipid mediator belonging to the class of N-acyl amides. This molecule is structurally analogous to the endocannabinoid anandamide (B1667382) and the dual fatty acid amide hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonist, N-arachidonoyl serotonin. Emerging research has identified palmitoyl (B13399708) serotonin as a potent antagonist of the TRPV1 channel with minimal activity at FAAH, making it a valuable tool for investigating the physiological and pathological roles of TRPV1. This technical guide provides a comprehensive overview of the synthesis of this compound, its established biological functions, and detailed experimental protocols for its study.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and, putatively, enzymatic routes.
Chemical Synthesis
The most direct method for synthesizing N-palmitoyl serotonin is through the acylation of serotonin with palmitoyl chloride. This reaction forms a stable amide bond between the fatty acid and the amine group of serotonin.
Experimental Protocol: Synthesis of N-Palmitoyl Serotonin
This protocol is adapted from general procedures for the synthesis of N-acyl tryptamines.
Materials:
-
Serotonin hydrochloride
-
Triethylamine (B128534) (Et3N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Analytical equipment for characterization (NMR, Mass Spectrometry)
Procedure:
-
Preparation of Serotonin Free Base: Dissolve serotonin hydrochloride in a minimal amount of water and add a stoichiometric equivalent of a base like sodium bicarbonate to neutralize the HCl. Extract the resulting serotonin free base into an organic solvent such as ethyl acetate (B1210297) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Acylation Reaction: Dissolve the serotonin free base (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Addition of Palmitoyl Chloride: Slowly add a solution of palmitoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred serotonin solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[1][2]
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the product and remove the solvent. Characterize the final product, N-palmitoyl serotonin, by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. The expected molecular weight is 414.6 g/mol .[3]
Diagram: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of N-palmitoyl serotonin.
Enzymatic Synthesis
The endogenous presence of N-palmitoyl serotonin in the intestinal tract suggests an enzymatic synthesis pathway.[4] While the specific enzyme responsible for synthesizing N-palmitoyl serotonin in mammals has not been definitively identified, the Arylalkylamine N-acetyltransferase (AANAT) family is a strong candidate.
AANAT is known to catalyze the N-acetylation of serotonin to form N-acetylserotonin, a precursor to melatonin, using acetyl-CoA as the acyl donor.[5][6] Studies on insect AANATs have shown that some isoforms can utilize long-chain acyl-CoAs, including oleoyl-CoA, in addition to acetyl-CoA. This suggests that mammalian AANAT or a related N-acyltransferase may exhibit substrate promiscuity, allowing for the use of palmitoyl-CoA to acylate serotonin, thereby producing N-palmitoyl serotonin. The formation of N-acyl serotonins in the gut is influenced by dietary fatty acid content, further supporting a regulated enzymatic process.[4]
Diagram: Putative Enzymatic Synthesis Pathway
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. Serotonin N-acetyltransferase: mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Palmitoyl Serotonin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoyl-serotonin (palmitoyl serotonin) is an endogenous N-acyl amide of serotonin (B10506) that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of palmitoyl (B13399708) serotonin, with a focus on the experimental data and methodologies relevant to researchers in drug development.
Discovery and Historical Context
The discovery of N-palmitoyl-serotonin is intrinsically linked to the exploration of the endocannabinoid system and the search for novel analgesic compounds. The initial focus of this research was on N-arachidonoyl-serotonin (AA-5-HT), a molecule combining the structures of the endocannabinoid anandamide (B1667382) and the neurotransmitter serotonin. AA-5-HT was identified as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide, and an antagonist of the TRPV1 receptor, a key player in pain perception.
In 2007, a pivotal study by Ortar and colleagues systematically investigated a series of N-acyl serotonin analogues to explore the structure-activity relationships for FAAH inhibition and TRPV1 antagonism.[1] Within this series of synthesized compounds was N-palmitoyl-serotonin, where the 20-carbon polyunsaturated arachidonoyl group of AA-5-HT was replaced with a 16-carbon saturated palmitoyl chain. This structural modification led to a significant shift in its pharmacological profile. While AA-5-HT exhibited dual activity, N-palmitoyl-serotonin was found to be a potent and selective TRPV1 antagonist with negligible activity as a FAAH inhibitor.[2]
Further research in 2011 by Verhoeckx and colleagues provided a significant advancement in the understanding of N-palmitoyl-serotonin by identifying it as an endogenous molecule.[3] Their study detected the presence of N-palmitoyl-serotonin, along with other N-acyl serotonins, in the jejunum and ileum of pigs and mice, suggesting a physiological role for this compound, potentially in gut-related sensory signaling.[3]
Physicochemical and Pharmacological Properties
N-palmitoyl-serotonin is a lipophilic molecule with the chemical formula C26H42N2O2 and a molecular weight of 414.6 g/mol .[] Its pharmacological activity is primarily characterized by its interaction with the TRPV1 receptor and FAAH.
| Property | Value | Reference |
| Molecular Formula | C26H42N2O2 | [] |
| Molecular Weight | 414.6 g/mol | [] |
| TRPV1 IC50 (human) | 0.76 µM | [2] |
| FAAH Inhibition IC50 | > 50 µM | [2] |
Signaling Pathways
TRPV1 Antagonism
N-palmitoyl-serotonin acts as an antagonist at the TRPV1 receptor. This receptor is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals. As an antagonist, N-palmitoyl-serotonin binds to the TRPV1 receptor, likely at or near the capsaicin binding site, and prevents the conformational changes necessary for channel opening in response to agonists. This blockade of ion influx effectively inhibits the signaling cascade that leads to the sensation of pain.
References
- 1. New N-arachidonoylserotonin analogues with potential "dual" mechanism of action against pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Palmitoyl Serotonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl serotonin (B10506) (N-palmitoyl-5-hydroxytryptamine) is a lipoamino acid, an endogenous derivative of the neurotransmitter serotonin. Structurally, it is an amide formed from palmitic acid and serotonin. This technical guide provides a comprehensive overview of the known biological activities of Palmitoyl serotonin, with a focus on its interactions with the transient receptor potential vanilloid 1 (TRPV1) channel and the fatty acid amide hydrolase (FAAH) enzyme. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
This compound is a molecule of significant interest due to its structural similarity to other biologically active N-acylethanolamines, such as anandamide (B1667382). It is considered a hybrid molecule, drawing parallels to arachidonoyl serotonin, which is a known dual antagonist of TRPV1 and FAAH.[1][2] The exploration of this compound's biological functions is driven by the therapeutic potential of modulating the endocannabinoid and endovanilloid systems, which are implicated in pain, inflammation, and neurodegenerative disorders.[1][3] This guide aims to consolidate the current understanding of this compound's bioactivity to support further research and drug development efforts.
Core Biological Activities
The primary reported biological activities of this compound are its antagonism of the TRPV1 channel and its weak inhibition of the FAAH enzyme.
TRPV1 Channel Antagonism
This compound has been identified as an antagonist of the human TRPV1 channel.[1] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin (B1668287).[1] By blocking the activation of TRPV1, this compound can potentially modulate pain and inflammation.
FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines, including the endocannabinoid anandamide.[4] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[5] this compound has been shown to be a weak inhibitor of FAAH.[1]
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Target | Assay Type | Species | IC50 | Reference |
| TRPV1 | Capsaicin-induced intracellular Ca2+ elevation in HEK293 cells | Human | 0.76 µM | [1] |
| FAAH | Anandamide hydrolysis | Rat Brain Homogenate | > 50 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TRPV1 Antagonism Assay
Objective: To determine the inhibitory effect of this compound on the activation of the human TRPV1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells overexpressing the recombinant human TRPV1 receptor are cultured in appropriate media and conditions.
-
Calcium Imaging:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline fluorescence is recorded using a fluorescence microplate reader or a microscope equipped for calcium imaging.
-
-
Compound Application:
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
A known TRPV1 agonist, such as capsaicin (typically at a concentration that elicits a submaximal response, e.g., 100 nM), is then added to the cells.[6]
-
-
Data Acquisition and Analysis:
-
The change in intracellular calcium concentration ([Ca2+]i) is measured by monitoring the fluorescence intensity.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced calcium response.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
FAAH Inhibition Assay
Objective: To assess the ability of this compound to inhibit the enzymatic activity of FAAH.
Methodology:
-
Enzyme Source: Homogenates of rat brain, which are a rich source of FAAH, are typically used.
-
Substrate: Radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide) is used as the substrate.
-
Incubation:
-
The enzyme preparation is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the radiolabeled anandamide.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Reaction Termination and Product Separation:
-
The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
The mixture is centrifuged to separate the aqueous and organic phases. The degradation product, radiolabeled ethanolamine, will be in the aqueous phase, while the unreacted anandamide remains in the organic phase.
-
-
Quantification:
-
The radioactivity in the aqueous phase is measured using liquid scintillation counting.
-
The percentage of anandamide hydrolysis is calculated.
-
The inhibitory effect of this compound is determined, and the IC50 value is calculated from the concentration-response curve.
-
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific signaling pathways.
TRPV1 Antagonism Signaling Pathway
As a TRPV1 antagonist, this compound blocks the influx of cations (primarily Ca²⁺ and Na⁺) that is normally induced by agonists like capsaicin. This action prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals.
Figure 1. This compound's antagonism of the TRPV1 channel.
FAAH Inhibition and the Endocannabinoid System
By weakly inhibiting FAAH, this compound can contribute to a localized increase in the levels of endocannabinoids like anandamide. Anandamide, in turn, can activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia.
References
- 1. apexbt.com [apexbt.com]
- 2. Different effect of serotonin on intracellular calcium ion dynamics in the smooth muscle cells between rat posterior ciliary artery and vorticose vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylation by ZDHHC4 inhibits TRPV1-mediated nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Palmitoyl (B13399708) Serotonin (B10506) as a TRPV1 Antagonist
Executive Summary
N-palmitoyl-serotonin, an endogenous N-acyl serotonin, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel is a critical integrator of noxious thermal and chemical stimuli, making it a key target for the development of novel analgesics. Unlike its polyunsaturated analogue, N-arachidonoyl-serotonin, which exhibits dual activity on both TRPV1 and Fatty Acid Amide Hydrolase (FAAH), palmitoyl serotonin demonstrates significant selectivity for TRPV1. This guide provides a comprehensive overview of the quantitative data, mechanism of action, and key experimental protocols used to characterize this compound's antagonist activity at the TRPV1 receptor.
Quantitative Data: Comparative Bioactivity
The bioactivity of N-acyl serotonins is highly dependent on the structure of their fatty acid chain. The replacement of the polyunsaturated arachidonoyl moiety with the saturated 16-carbon palmitoyl chain confers selectivity for the TRPV1 channel over FAAH.
| Compound | Target | Assay | Bioactivity (IC₅₀) | Reference |
| This compound | Human TRPV1 | Capsaicin-induced Ca²⁺ influx in hTRPV1-HEK293 cells | 0.76 µM | [1] |
| This compound | FAAH | Anandamide Hydrolysis | > 50 µM | [1] |
| Arachidonoyl Serotonin | Human TRPV1 | Capsaicin-induced Ca²⁺ influx in hTRPV1-HEK293 cells | 0.27 µM | [1] |
| Arachidonoyl Serotonin | FAAH | Anandamide Hydrolysis | 8 µM | [1] |
Mechanism of Action and Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons that senses pain-inducing stimuli.[2][3] Agonists such as capsaicin (B1668287), noxious heat (>43°C), or protons (acidic pH) bind to and activate the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[4][5] This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential that propagates to the central nervous system, resulting in the sensation of pain.[4]
This compound functions as a competitive antagonist at the TRPV1 channel.[1] It binds to the receptor, likely at or near the same site as capsaicin (the vanilloid pocket), thereby preventing the agonist-induced conformational change required for channel opening.[6][7] This blockade inhibits the downstream signaling cascade, preventing neuronal depolarization and subsequent pain signal transmission.
Experimental Protocols
The characterization of this compound as a TRPV1 antagonist relies on specific in vitro assays to measure its ability to inhibit agonist-induced channel function.
Calcium Imaging Assay for TRPV1 Antagonism
This is the primary method for screening and quantifying the antagonist activity of compounds on TRPV1.[1] It measures the inhibition of agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to overexpress the human recombinant TRPV1 receptor.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, which increases in fluorescence intensity upon binding to free Ca²⁺.[2][3]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a defined period.
-
Agonist Stimulation: A potent TRPV1 agonist, typically capsaicin, is added to the cells to stimulate channel opening and subsequent Ca²⁺ influx.[1]
-
Data Acquisition: Changes in fluorescence are monitored in real-time using a fluorescence plate reader or microscope.
-
Analysis: The inhibitory effect of this compound is quantified by comparing the peak fluorescence signal in its presence to the signal with the agonist alone. An IC₅₀ value is calculated from the resulting dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp)
Electrophysiology provides a direct measure of ion flow through the TRPV1 channel, offering detailed insights into the mechanism of antagonism.
Methodology:
-
Cell Preparation: A single cell expressing TRPV1 (e.g., transfected CHO or HEK293 cell) is selected for recording.[8]
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is clamped at a fixed value, typically -60 mV.[8]
-
Agonist Application: A TRPV1 agonist (e.g., capsaicin) is applied to the extracellular solution, which evokes an inward current carried by Na⁺ and Ca²⁺ ions passing through the open TRPV1 channels.[9]
-
Antagonist Application: The antagonist (this compound) is co-applied with the agonist or applied as a pre-treatment.
-
Data Acquisition and Analysis: The resulting ion currents are recorded. Antagonism is quantified as the percentage reduction in the peak current amplitude in the presence of the antagonist compared to the control response.
Structure-Activity Relationship (SAR)
The N-acyl serotonins demonstrate a clear structure-activity relationship regarding their effects on FAAH and TRPV1.[10]
-
Acyl Chain Saturation: The presence of a saturated acyl chain, as in this compound (C16:0), is critical for its selectivity. It retains high antagonist potency at TRPV1 while significantly diminishing its ability to inhibit FAAH.[1]
-
Acyl Chain Unsaturation: In contrast, polyunsaturated acyl chains, such as the one in arachidonoyl serotonin (C20:4), confer dual antagonist activity at both TRPV1 and FAAH.[1][10]
This relationship suggests that the binding pocket of FAAH has a stricter requirement for the conformation of the acyl chain, likely preferring the bent shape of unsaturated fatty acids, whereas the TRPV1 vanilloid pocket can accommodate both saturated and unsaturated long-chain fatty acyls.
Conclusion
This compound is a valuable pharmacological tool and a potential lead compound for therapeutic development. Its characterization as a potent and selective TRPV1 antagonist highlights the importance of the fatty acid composition in defining the bioactivity of endogenous lipids. The experimental protocols detailed herein provide a robust framework for identifying and characterizing novel TRPV1 modulators. The selectivity profile of this compound makes it particularly interesting for dissecting the physiological roles of TRPV1 without the confounding effects of FAAH inhibition, offering a clearer path for developing targeted analgesic therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 activation power can switch an action mode for its polypeptide ligands | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
The Role of Palmitoyl Serotonin in Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-palmitoyl serotonin (B10506) (PAS) is an endogenous lipid amide that has emerged as a molecule of interest in the field of pain research. Structurally, it is an amide formed from palmitic acid and serotonin. Its investigation is largely propelled by the known analgesic properties of related compounds and its interaction with key targets in nociceptive pathways. This technical guide provides a comprehensive overview of the current understanding of palmitoyl (B13399708) serotonin's role in pain modulation, drawing on in vitro data and insights from functionally similar molecules. It details its mechanism of action, potential therapeutic applications, and the experimental frameworks used to evaluate its efficacy. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel analgesic agents.
Introduction to Palmitoyl Serotonin
This compound belongs to the family of N-acyl amides, which includes other well-researched compounds like the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). The rationale for investigating this compound in pain is based on its dual interaction with two significant targets in pain and inflammation: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Fatty Acid Amide Hydrolase (FAAH) enzyme.
Mechanism of Action and Signaling Pathways
The primary known mechanisms of action for this compound involve its activity as a TRPV1 antagonist and a weak FAAH inhibitor.
TRPV1 Antagonism
The TRPV1 channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[1] Over-activation of TRPV1 is a hallmark of inflammatory and neuropathic pain states, making it a prime target for analgesic drug development.
This compound has been identified as an antagonist of the human TRPV1 receptor.[1] By blocking the activation of this channel, this compound can theoretically prevent the influx of cations into nociceptive neurons, thereby inhibiting the generation and transmission of pain signals.
Figure 1. Signaling pathway of TRPV1 antagonism by this compound.
FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of several endogenous bioactive lipids, including the endocannabinoid anandamide (AEA) and other N-acylethanolamines like PEA.[2] Inhibition of FAAH leads to an accumulation of these endogenous lipids, which can then exert their own analgesic and anti-inflammatory effects, primarily through the activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[3]
This compound is a weak inhibitor of FAAH.[1] While its direct inhibitory effect may be modest, it could contribute to an overall analgesic profile by potentiating the effects of endogenous pain-relieving lipids.
Figure 2. Mechanism of weak FAAH inhibition by this compound.
Quantitative Data
The available quantitative data for this compound is primarily from in vitro assays. In vivo data is limited, and much of the understanding is extrapolated from related N-acyl serotonins.
| Compound | Assay | Target | Value | Reference |
| This compound | Inhibition of capsaicin-induced Ca2+ influx | Human TRPV1 | IC50 = 0.76 μM | [1] |
| This compound | Inhibition of anandamide hydrolysis | FAAH | IC50 > 50 μM | [1] |
| N-arachidonoyl-serotonin | Inhibition of capsaicin-induced Ca2+ influx | Rat/Human TRPV1 | IC50 = 37-40 nM | [4] |
| N-arachidonoyl-serotonin | Inhibition of anandamide hydrolysis | FAAH | IC50 = 8 μM | [1] |
Experimental Protocols
While specific in vivo studies on this compound are not widely published, the following are standard experimental protocols used to assess the analgesic and anti-inflammatory properties of compounds with similar mechanisms of action. These protocols can be adapted for the evaluation of this compound.
Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
The test compound (this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time (e.g., 30-60 minutes), 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.[5]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[5]
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Formalin Test (Tonic Chemical Pain)
This model assesses the response to a persistent chemical nociceptive stimulus and has two distinct phases.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Animals are placed in an observation chamber for acclimatization.
-
The test compound or vehicle is administered (i.p. or p.o.).
-
After the appropriate pre-treatment time, a dilute solution of formalin (e.g., 2.5-5%) is injected into the dorsal or plantar surface of a hind paw.[6][7]
-
The amount of time the animal spends licking, flinching, or biting the injected paw is recorded for a set duration, typically divided into two phases:
-
-
Endpoint: The total time spent in nociceptive behaviors in each phase is compared between the treated and control groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce a peripheral nerve injury that results in chronic neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, the common sciatic nerve is exposed.
-
Four loose ligatures are tied around the nerve.[9]
-
The incision is closed, and the animals are allowed to recover.
-
Pain behaviors are assessed at baseline and at various time points post-surgery (e.g., days 7, 14, 21).
-
Treatment with the test compound or vehicle can be administered acutely or chronically.
-
-
Behavioral Endpoints:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) to measure paw withdrawal latency.
-
Figure 3. General experimental workflow for assessing analgesic compounds.
Future Directions and Conclusion
This compound presents an interesting profile as a potential analgesic agent due to its action on the TRPV1 channel. However, the current body of evidence is primarily based on in vitro studies, and its efficacy in vivo remains to be thoroughly investigated. Future research should focus on:
-
In vivo characterization: Conducting studies using the models described above to determine the analgesic and anti-inflammatory efficacy of this compound.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship in vivo.
-
Comparative studies: Evaluating the efficacy of this compound against related compounds like N-arachidonoyl-serotonin and other TRPV1 antagonists.
-
Exploration of additional mechanisms: Investigating potential interactions with other receptors in the serotonergic and endocannabinoid systems.
References
- 1. apexbt.com [apexbt.com]
- 2. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formalin nociception in the mouse does not lead to increased spinal serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Non-neuronal cell modulation relieves neuropathic pain: efficacy of the endogenous lipid palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Function of N-Palmitoyl Serotonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoyl serotonin (B10506) (NPS) is an endogenous lipid mediator belonging to the family of N-acyl amides. This molecule, formed by the acylation of serotonin with palmitic acid, has emerged as a significant player in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core endogenous functions of NPS, including its biosynthesis, degradation, and molecular targets. We present quantitative data on its interactions with key proteins, detailed experimental protocols for its study, and visualizations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of N-palmitoyl serotonin.
Introduction
N-acyl amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). N-palmitoyl serotonin (NPS) is a member of this family, and its endogenous presence has been confirmed in tissues such as the gastrointestinal tract. Structurally, NPS combines the neurotransmitter serotonin with the saturated fatty acid, palmitic acid. This unique structure confers upon it distinct pharmacological properties, allowing it to modulate specific cellular signaling pathways. This guide will explore the known endogenous functions of NPS, focusing on its role as a modulator of transient receptor potential vanilloid 1 (TRPV1) channels and its interaction with the endocannabinoid system through the inhibition of fatty acid amide hydrolase (FAAH).
Biosynthesis and Degradation
The metabolic pathways of N-palmitoyl serotonin are crucial for regulating its endogenous levels and, consequently, its physiological effects.
Biosynthesis
The biosynthesis of NPS is believed to be catalyzed by an N-acyltransferase. While the specific enzyme responsible for the palmitoylation of serotonin has not been definitively identified, Aralkylamine N-acetyltransferase (AANAT) is a strong candidate. AANAT is known to catalyze the transfer of an acetyl group from acetyl-CoA to serotonin to form N-acetylserotonin.[1][2][3] It is plausible that AANAT or a related enzyme could utilize palmitoyl-CoA as a substrate to synthesize NPS.
Degradation
The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH is an intracellular serine hydrolase that catalyzes the hydrolysis of these lipids. While NPS is a weak inhibitor of FAAH, it is also a potential substrate for this enzyme, which would break it down into serotonin and palmitic acid. The precise kinetics of NPS hydrolysis by FAAH and the potential involvement of other hydrolases require further investigation.[6][7]
Molecular Targets and Pharmacological Activity
NPS exerts its biological effects through interaction with specific molecular targets. The most well-characterized of these are the TRPV1 channel and the enzyme FAAH. A potential interaction with the G protein-coupled receptor GPR55 is also considered.
Quantitative Data
The following tables summarize the known quantitative data for the interaction of N-palmitoyl serotonin with its primary targets.
| Target | Species | Assay Type | Parameter | Value | Reference |
| TRPV1 | Human | Capsaicin-induced Ca2+ influx | IC50 | 0.76 µM | [1] |
| FAAH | Rat | Anandamide hydrolysis | IC50 | > 50 µM | [1] |
Signaling Pathways
NPS is a potent antagonist of the TRPV1 channel, a non-selective cation channel involved in pain sensation.[1] By blocking TRPV1, NPS prevents the influx of cations, primarily Ca2+ and Na+, that is triggered by noxious stimuli such as capsaicin (B1668287), heat, and protons. This reduction in intracellular calcium can lead to a decrease in the activation of downstream signaling pathways associated with pain and inflammation, such as the mitogen-activated protein kinase (MAPK) pathway.[8]
NPS is a weak inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide.[1] By weakly inhibiting FAAH, NPS may lead to a modest increase in the local concentrations of anandamide and other fatty acid amides. This could potentially enhance the activation of cannabinoid receptors (CB1 and CB2) and other targets of these lipids, contributing to analgesic and anti-inflammatory effects.
GPR55 is an orphan G protein-coupled receptor that has been suggested as a target for various lipid signaling molecules, including some N-acyl amides.[9][10] While direct evidence for the interaction of NPS with GPR55 is currently lacking, its structural similarity to other GPR55 ligands makes it a plausible candidate for investigation. Activation of GPR55 has been linked to various cellular processes, including intracellular calcium mobilization and modulation of neurotransmitter release.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of N-palmitoyl serotonin.
FAAH Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of NPS on FAAH activity using a fluorometric substrate.
Workflow:
Materials:
-
Recombinant FAAH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
N-palmitoyl serotonin (NPS)
-
Control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of NPS and the control inhibitor in assay buffer.
-
Add 2 µL of each compound dilution to the wells of the 96-well plate. Include wells for vehicle control (no inhibitor) and a blank (no enzyme).
-
Add 88 µL of FAAH enzyme solution (diluted in assay buffer) to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each NPS concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NPS concentration and fit the data to a dose-response curve to determine the IC50 value.
TRPV1 Antagonism Assay (Calcium Influx)
This protocol details a method to assess the antagonistic activity of NPS on TRPV1 channels using a calcium-sensitive fluorescent dye.
Workflow:
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
N-palmitoyl serotonin (NPS)
-
TRPV1 agonist (e.g., Capsaicin)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the HEK293-TRPV1 cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add NPS at various concentrations to the wells and incubate for 10-15 minutes at room temperature. Include vehicle control wells.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80) into the wells.
-
Continue to record the fluorescence for several minutes to capture the peak calcium influx.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the capsaicin-induced response by NPS at each concentration.
-
Plot the percentage of inhibition against the logarithm of the NPS concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of Endogenous N-Palmitoyl Serotonin by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of NPS from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
Materials:
-
Biological tissue (e.g., brain, intestine)
-
Internal standard (e.g., deuterated NPS)
-
Homogenizer
-
Organic solvents (e.g., acetonitrile (B52724), methanol, chloroform)
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Extraction:
-
Weigh a frozen tissue sample and add it to a tube containing a known amount of the internal standard and ice-cold organic solvent (e.g., 2:1:1 chloroform:methanol:water).
-
Homogenize the tissue thoroughly.
-
Centrifuge to pellet the proteins and other debris.
-
Collect the organic phase. For a more specific extraction, a solid-phase extraction (SPE) protocol can be employed.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable LC column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NPS and its internal standard should be optimized beforehand.
-
-
Quantification:
-
Integrate the peak areas for the MRM transitions of NPS and the internal standard.
-
Prepare a standard curve by analyzing known concentrations of NPS with a fixed amount of the internal standard.
-
Calculate the concentration of NPS in the tissue sample by comparing the peak area ratio of NPS to the internal standard against the standard curve.
-
Conclusion
N-palmitoyl serotonin is an endogenous lipid mediator with significant potential as a modulator of pain and inflammation. Its primary mechanism of action appears to be the potent antagonism of TRPV1 channels, with a weaker inhibitory effect on FAAH. The biosynthesis and degradation pathways of NPS provide potential targets for therapeutic intervention to modulate its endogenous levels. The experimental protocols detailed in this guide provide a robust framework for the further investigation of NPS and its analogues. As research in this area continues, a deeper understanding of the physiological and pathophysiological roles of N-palmitoyl serotonin will undoubtedly emerge, paving the way for the development of novel therapeutics.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two arylalkylamine N-acetyltransferase genes mediate melatonin synthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoyl Serotonin: A Modulator of Neuronal Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-palmitoyl serotonin (B10506) (palmitoyl 5-HT) is an endogenous lipid amide that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the current understanding of palmitoyl (B13399708) serotonin's effects on neuronal signaling. It delves into its primary mechanism of action as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its interaction with the endocannabinoid system through the potential inhibition of Fatty Acid Amide Hydrolase (FAAH), and its emerging role in neuroprotection. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Palmitoyl serotonin is a naturally occurring N-acylethanolamine, a class of lipid signaling molecules that play crucial roles in various physiological processes. Structurally, it consists of a palmitic acid molecule linked to a serotonin molecule via an amide bond. This unique structure allows it to interact with specific cellular targets, thereby modulating neuronal activity and offering potential therapeutic benefits for a range of neurological and inflammatory conditions. This guide will explore the multifaceted effects of this compound on neuronal signaling, with a focus on its molecular targets and downstream consequences.
Core Mechanisms of Action
Antagonism of the TRPV1 Channel
The most well-characterized mechanism of action for this compound is its potent antagonism of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons that acts as a key integrator of pain and inflammation.
Quantitative Data:
| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |
| IC50 (TRPV1) | 0.76 µM | Human (HEK293 cells) | Inhibition of capsaicin-induced intracellular Ca2+ elevation | [1] |
Signaling Pathway:
Activation of TRPV1 by stimuli such as capsaicin (B1668287), heat, or protons leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. This compound, by acting as a competitive antagonist at the capsaicin binding site, blocks this ion influx, thereby attenuating the downstream signaling cascade.
Interaction with the Endocannabinoid System
This compound shares structural similarities with endocannabinoids and has been investigated for its potential to modulate the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).
Quantitative Data:
| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |
| IC50 (FAAH) | > 50 µM | Rat Brain Homogenate | Inhibition of anandamide hydrolysis | [1] |
While direct inhibition of FAAH by this compound appears to be weak, its structural similarity to other N-acylethanolamines suggests that it may indirectly influence endocannabinoid tone. Further research is required to fully elucidate the kinetics and physiological relevance of this interaction.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. While the precise mechanisms are still under investigation, studies on structurally related N-acyl serotonins point towards the activation of pro-survival signaling pathways, such as the Akt and ERK pathways.
Signaling Pathway:
Activation of neurotrophic factor receptors, such as TrkB, can initiate a signaling cascade involving the phosphorylation and activation of Akt and ERK. These kinases, in turn, phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis. It is hypothesized that this compound may engage with this pathway, contributing to its neuroprotective effects.
Experimental Protocols
TRPV1 Antagonism Assay (Calcium Imaging)
This protocol describes a method to assess the antagonistic activity of this compound on TRPV1 channels using a fluorescent calcium indicator in a cell-based assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 104 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded, followed by the addition of a TRPV1 agonist (e.g., capsaicin at a final concentration of 100 nM). Fluorescence intensity is measured kinetically for 2-5 minutes.
-
Data Analysis: The increase in fluorescence upon agonist addition is calculated for each well. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
References
An In-depth Technical Guide to the Physicochemical Properties of Palmitoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) serotonin (B10506), also known as N-hexadecanoyl-5-hydroxytryptamine, is a lipoamino acid that has garnered significant interest in the scientific community for its potential therapeutic applications. This molecule is an endogenous N-acyl amide of serotonin, where the amine group of serotonin is acylated with palmitic acid, a common 16-carbon saturated fatty acid. This structural modification significantly alters the physicochemical properties of serotonin, enhancing its lipophilicity and enabling it to interact with biological targets distinct from those of its parent monoamine. This technical guide provides a comprehensive overview of the physicochemical properties of Palmitoyl serotonin, its biological activities, and detailed experimental protocols relevant to its study.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The addition of a palmitoyl chain to the serotonin backbone imparts a more lipophilic character to the molecule, influencing its solubility, membrane permeability, and interaction with protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₆H₄₂N₂O₂ | [][2] |
| Molecular Weight | 414.6 g/mol | [][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly reported for this compound. For comparison, the melting point of Serotonin is 167-168 °C.[4][5] | N/A |
| Solubility | - DMF: ~30 mg/mL- DMSO: ~15 mg/mL- Ethanol: ~30 mg/mL- PBS (pH 7.2): Slightly soluble | [2] |
| Calculated logP | ~6.5 - 7.5 (Estimated) | The lipophilicity of a compound is a key factor in its drug-likeness. A logP value in the range of 1.35-1.8 is often considered ideal for oral and intestinal absorption, while a value around 2 is favorable for CNS penetration.[6][7] A higher logP, such as the estimated value for this compound, suggests increased lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and potential sequestration in fatty tissues.[6][7] The logP value can be calculated using various computational methods, often based on fragmental or atomic contributions.[8] |
Biological Activity and Signaling Pathways
This compound exhibits a distinct pharmacological profile compared to serotonin, primarily acting as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA)[9]. By inhibiting FAAH, this compound can increase the endogenous levels of AEA, thereby potentiating endocannabinoid signaling. This mechanism is of significant interest for the development of therapeutics for pain, inflammation, and mood disorders[10][11].
Table 2: In Vitro Activity of this compound
| Target | Activity | IC₅₀ Value | Source |
| FAAH | Inhibitor | > 50 µM | [2] |
| TRPV1 | Antagonist | 0.76 µM (human) | [2] |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin[12]. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics[13]. This compound has been shown to be a potent antagonist of the human TRPV1 receptor[2].
Signaling Pathways
The biological effects of this compound are mediated through the modulation of the endocannabinoid and vanilloid signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of N-Palmitoyl Serotonin
The synthesis of N-palmitoyl serotonin can be achieved through the acylation of serotonin with palmitoyl chloride.
Protocol:
-
Dissolution: Dissolve serotonin hydrochloride in anhydrous pyridine. The use of a basic solvent is crucial to neutralize the HCl salt and deprotonate the amine group of serotonin, making it nucleophilic.
-
Acylation: Slowly add a solution of palmitoyl chloride in an anhydrous solvent (e.g., dichloromethane) to the serotonin solution at 0°C with constant stirring under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude N-palmitoyl serotonin can be purified using silica (B1680970) gel column chromatography.
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol[13][14].
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradually increasing polarity of the mobile phase. Collect fractions and monitor them by TLC.
-
Product Collection: Combine the fractions containing the pure product and evaporate the solvent to yield purified N-palmitoyl serotonin.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of N-palmitoyl serotonin and for its quantification in biological samples.
Protocol:
-
Column: A C18 reverse-phase column is typically used[15][16].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed[15][17].
-
Detection: UV detection at approximately 280 nm is suitable for the indole (B1671886) chromophore of the serotonin moiety[15].
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used[15].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the synthesized N-palmitoyl serotonin[18].
Expected ¹H-NMR Signals:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring of the serotonin moiety.
-
Aliphatic Protons: A complex set of signals in the aliphatic region (δ 0.8-3.5 ppm) corresponding to the protons of the palmitoyl chain and the ethylamino bridge. The terminal methyl group of the palmitoyl chain will appear as a triplet around δ 0.9 ppm.
Expected ¹³C-NMR Signals:
-
Carbonyl Carbon: A signal around δ 173 ppm corresponding to the amide carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the indole ring.
-
Aliphatic Carbons: A series of signals in the aliphatic region (δ 14-40 ppm) for the carbons of the palmitoyl chain and the ethylamino bridge.
In Vitro FAAH Inhibition Assay
This assay measures the ability of this compound to inhibit the hydrolysis of anandamide by FAAH.
References
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 212707-51-2 [amp.chemicalbook.com]
- 4. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Serotonin [micro.magnet.fsu.edu]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 10. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 16. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Methodological & Application
Application Notes and Protocols for Palmitoyl Serotonin in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental application of Palmitoyl (B13399708) Serotonin (B10506) (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-hexadecanamide). The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
Overview and Mechanism of Action
Palmitoyl serotonin is a synthetic derivative of serotonin, where the amine group is acylated with palmitic acid, a 16-carbon saturated fatty acid. This modification significantly increases the lipophilicity of the molecule compared to serotonin. This compound is recognized as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its effects are being explored in various research areas, including pain, inflammation, and neurodegenerative diseases.[2][3]
Signaling Pathways:
This compound's primary known targets are the TRPV1 channel and the FAAH enzyme.
-
TRPV1 Antagonism: The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat, protons, and endovanilloids. By antagonizing TRPV1, this compound can potentially block the downstream signaling cascade that leads to pain perception and neurogenic inflammation. The IC50 for human TRPV1 has been reported to be 0.76 μM.[3]
-
FAAH Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA). Inhibition of FAAH by this compound leads to an increase in the endogenous levels of AEA and other fatty acid amides. Elevated AEA levels can then potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets, leading to analgesic, anxiolytic, and anti-inflammatory effects. This compound shows weak inhibition of FAAH with an IC50 > 50 μM.[1]
Below are diagrams illustrating the putative signaling pathways influenced by this compound.
Solubility Data
This compound is a lipophilic molecule with poor aqueous solubility. It is soluble in organic solvents. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethylformamide (DMF) | 30[1] | ~72.36 | May require ultrasonic and warming to fully dissolve.[2] |
| Ethanol | ≤30[4] | ~72.36 | |
| Dimethyl sulfoxide (B87167) (DMSO) | 15[1][4] | ~36.18 | |
| PBS (pH 7.2) | 0.25[1] | ~0.60 | Sparingly soluble. |
Molecular Weight of this compound: 414.6 g/mol
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound for experimental use.
Solid Compound
| Storage Condition | Recommended Duration |
| -20°C | ≥ 4 years[1] |
Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| Organic Solvents (DMSO, DMF, Ethanol) | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] | |
| Aqueous Buffers | Not Recommended | Use fresh or store for no more than one day. |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need 4.146 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be required to facilitate dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vitro Cell Culture Protocol
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in fresh, serum-free or complete cell culture medium to the desired final concentration.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
Incubation: Return the plate to the cell culture incubator and incubate for the desired period (e.g., 1, 6, 12, 24 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting (e.g., to assess ERK1/2 phosphorylation[2]), RNA isolation for gene expression analysis, or functional assays.
In Vivo Administration Protocol (Mouse Model)
The following protocol is based on a study investigating the effects of this compound in a mouse model of Parkinson's disease.[2] This should be adapted and approved by the relevant institutional animal care and use committee.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent like Tween 80 or Cremophor EL)
-
Experimental animals (e.g., C57BL/6J mice)
-
Syringes and needles for administration
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be necessary to ensure a uniform suspension. A common dosage used in a study was 0.3 mg/kg.[2]
-
Administration: In the referenced study, this compound was administered daily for 10 days.[2] The route of administration will depend on the experimental design and the desired pharmacokinetic profile.
-
Monitoring: Monitor the animals for any adverse effects throughout the study period.
General Stability Testing Protocol
This protocol outlines a general approach for assessing the stability of this compound in a specific solvent or formulation under defined storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or environmental chambers set to desired storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)
-
Light-protective containers (if assessing photostability)
Procedure:
-
Initial Analysis (Time 0): Prepare the this compound solution and immediately analyze an aliquot using a validated HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining solution under the desired storage conditions. Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (Time 0) values. The appearance of new peaks in the chromatogram may indicate degradation products.
-
Stability Determination: The stability is determined by the percentage of the initial concentration of this compound remaining over time. A common threshold for stability is retaining ≥90% of the initial concentration.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for the Use of Palmitoyl Serotonin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of "Palmitoyl Serotonin" in cell culture, addressing two key interpretations of this term: the application of the molecule N-palmitoyl serotonin (B10506) (PA-5HT) and the study of the post-translational modification of serotonin-related proteins by palmitoylation .
Part 1: N-Palmitoyl Serotonin (PA-5HT) in Cell Culture
N-palmitoyl serotonin is a synthetic compound, a hybrid of palmitic acid and the neurotransmitter serotonin. It is primarily recognized as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its use in cell culture typically involves investigating its effects on cellular processes mediated by these targets, such as pain signaling and inflammation.
Quantitative Data Summary
| Compound | Target | Action | Cell Line | IC50 | Reference |
| N-Palmitoyl Serotonin (PA-5HT) | Human TRPV1 | Antagonist | HEK293 | 0.76 µM | [1][2] |
| N-Palmitoyl Serotonin (PA-5HT) | FAAH | Inhibitor | Not Specified | > 50 µM | [1] |
Experimental Protocols
This protocol describes the preparation of a stock solution of N-palmitoyl serotonin for use in cell culture experiments.
Materials:
-
N-Palmitoyl Serotonin (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (B145695), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its reported solubility, N-palmitoyl serotonin can be dissolved in DMSO at up to 15 mg/mL or in ethanol at up to 30 mg/mL.[1][3]
-
To prepare a 10 mM stock solution in DMSO (MW: 414.6 g/mol ), weigh out 4.15 mg of N-palmitoyl serotonin and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
This protocol provides a general procedure for treating adherent cell lines with N-palmitoyl serotonin.
Materials:
-
Cultured cells in multi-well plates (e.g., HEK293 cells)
-
Complete cell culture medium
-
N-Palmitoyl Serotonin stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
The day after seeding, remove the old medium and wash the cells once with sterile PBS.
-
Prepare the treatment medium by diluting the N-palmitoyl serotonin stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment, starting with a concentration range around the IC50 for TRPV1 (e.g., 0.1 µM to 10 µM).
-
Add the treatment medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of N-palmitoyl serotonin used).
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, calcium imaging, or protein extraction).
This protocol outlines a method to determine the cytotoxic effects of N-palmitoyl serotonin on a chosen cell line.
Materials:
-
Cells treated with a range of N-palmitoyl serotonin concentrations (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
After the desired incubation time with N-palmitoyl serotonin, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 10 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
N-Palmitoyl Serotonin (PA-5HT) signaling pathway.
Workflow for cell treatment with N-Palmitoyl Serotonin.
Part 2: Studying Palmitoylation of Serotonin-Related Proteins
Protein palmitoylation is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process is crucial for regulating the trafficking, localization, and function of many proteins, including the serotonin transporter (SERT) and various serotonin receptors (e.g., 5-HT1A).[4][5] Investigating the palmitoylation of these proteins in cell culture can provide insights into the mechanisms governing serotonergic signaling.
Quantitative Data Summary
| Treatment | Target Protein | Effect on Palmitoylation | Functional Consequence | Cell Line | Concentration/Time | Reference |
| 2-Bromopalmitate (2-BP) | SERT | Decreased | Reduced Vmax of serotonin uptake | HEK293, LLC-PK1 | 1-50 µM / 3-18 h | [6][7][8] |
| Escitalopram | SERT | Decreased | Reduced surface expression and transport capacity | LLC-PK1 | 500 nM / 3 h | [6][9] |
Experimental Protocols
This protocol describes how to use 2-BP to inhibit protein palmitoylation in cultured cells to study its functional consequences.
Materials:
-
Cultured cells expressing the serotonin-related protein of interest (e.g., HEK293 cells stably expressing SERT)
-
Complete cell culture medium
-
2-Bromopalmitate (2-BP)
-
Ethanol or DMSO, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of 2-BP (e.g., 100 mM) in sterile ethanol or DMSO. Store at -20°C.
-
Seed cells and grow them to the desired confluency.
-
Prepare the treatment medium by diluting the 2-BP stock solution to the desired final concentration (e.g., 10-50 µM) in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium and add the 2-BP-containing medium to the cells. Include a vehicle control.
-
Incubate the cells for the desired time (e.g., 3 to 18 hours).[6][7]
-
After incubation, cells can be harvested for analysis of protein palmitoylation (Protocol 5) or for functional assays (e.g., serotonin uptake assay).
This protocol provides a method to detect the palmitoylation status of a specific protein.[10][11]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM), pH 7.4
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Lysate Preparation: Lyse the cells in a buffer containing a high concentration of NEM (e.g., 50 mM) to block free thiol groups. Incubate for 1 hour at 4°C with rotation.
-
Protein Precipitation: Precipitate the proteins using acetone (B3395972) or chloroform/methanol to remove excess NEM.
-
Thioester Cleavage: Resuspend the protein pellet in a buffer containing hydroxylamine (e.g., 0.5 M, pH 7.4) to cleave the palmitoyl-thioester bonds. As a negative control, incubate a parallel sample in a buffer without hydroxylamine. Incubate for 1 hour at room temperature.
-
Biotinylation: Add Biotin-HPDP to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Affinity Purification: Incubate the biotinylated lysates with streptavidin-agarose beads overnight at 4°C to pull down the palmitoylated proteins.
-
Elution and Detection: Wash the beads extensively and elute the bound proteins with SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. The presence of a band in the hydroxylamine-treated sample and its absence or significant reduction in the control sample indicates that the protein is palmitoylated.
Signaling Pathway and Workflow Diagrams
Regulation and functional consequences of SERT palmitoylation.
Acyl-Biotin Exchange (ABE) workflow for detecting protein palmitoylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | 212707-51-2 [amp.chemicalbook.com]
- 4. Palmitoylation of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoyl Serotonin In Vitro Assay Protocols: A Detailed Guide for Researchers
Introduction: Palmitoyl serotonin (B10506), a naturally occurring lipid amide, has garnered interest in the scientific community for its potential therapeutic applications. Structurally similar to the endocannabinoid anandamide (B1667382), it is an N-acylethanolamine, a class of signaling lipids. In vitro studies have revealed its activity as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary catabolic enzyme for anandamide.[1][2] This application note provides detailed protocols for a panel of in vitro assays to characterize the activity of Palmitoyl serotonin and similar compounds. These assays are essential for researchers in drug discovery and development, particularly those focused on pain, inflammation, and endocannabinoid signaling.
Summary of Quantitative Data
The following table summarizes the reported in vitro activities of this compound. This data is crucial for designing experiments and interpreting results.
| Target | Assay Type | Species | IC50 / Ki | Reference |
| TRPV1 | Capsaicin-induced Ca2+ influx | Human | 0.76 µM | [1] |
| FAAH | Anandamide hydrolysis | Not Specified | > 50 µM | [1] |
| CB1 Receptor | Radioligand Binding | Not Specified | Very weak ligand | [2] |
I. FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on Fatty Acid Amide Hydrolase (FAAH).
Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[3][4] Inhibition of FAAH leads to an accumulation of these signaling lipids, potentiating their effects on cannabinoid receptors and other targets.[3][5]
Experimental Protocol
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AMCA)
-
This compound
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare dilutions of the positive control.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
10 µL of assay buffer (for blanks) or FAAH enzyme solution.
-
10 µL of this compound dilution, positive control, or vehicle (DMSO in assay buffer).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 10 µL of the FAAH substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the blank fluorescence values from all other values.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. TRPV1 Antagonism Assay
This protocol outlines a cell-based calcium imaging assay to evaluate the antagonistic effect of this compound on the TRPV1 channel.
Signaling Pathway
TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin (B1668287), heat, and protons.[6] Activation leads to an influx of calcium ions, which triggers downstream signaling cascades involved in pain and inflammation.[6][7] this compound acts as an antagonist, blocking this ion influx.
Experimental Protocol
This protocol is designed for use with HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with a calcium imaging module or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing HEK293 cells into the 96-well plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add different concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Measure the baseline fluorescence for each well.
-
Agonist Stimulation: Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
III. Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes methods to assess the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Experimental Workflow
This workflow outlines the key steps to measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 20 µM) or vehicle. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Create a standard curve using sodium nitrite.
-
Determine the nitrite concentration in the samples and calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
-
Cytokine Measurement:
-
Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Generate standard curves for each cytokine.
-
Determine the cytokine concentrations in the samples and calculate the percentage of inhibition of cytokine production by this compound.
-
IV. Cannabinoid Receptor 1 (CB1) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for the CB1 receptor.
Signaling Pathway
The CB1 receptor is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels.[8][9][10]
Experimental Protocol
This protocol uses cell membranes prepared from cells overexpressing the human CB1 receptor and a radiolabeled CB1 receptor agonist.
Materials:
-
Cell membranes expressing human CB1 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in binding buffer.
-
Assay Setup: In test tubes, combine:
-
Binding buffer
-
Radioligand at a concentration near its Kd.
-
This compound at various concentrations.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of the non-specific binding control.
-
-
Incubation: Add the CB1 receptor-containing membranes to each tube to start the reaction. Incubate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding in the presence of each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
V. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow
Experimental Protocol
This protocol provides a general framework for using CETSA to assess the engagement of this compound with its potential targets (e.g., TRPV1).
Materials:
-
Cells expressing the target protein (e.g., TRPV1-HEK293)
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., a gradient from 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw).
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the supernatant.
-
Analyze the amount of the soluble target protein at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and related compounds, contributing to a better understanding of their therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palmitoyl Serotonin Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) serotonin (B10506), an endogenous N-acylethanolamine, is a lipidated derivative of the neurotransmitter serotonin. Its unique structure, combining a hydrophilic serotonin head with a lipophilic palmitoyl tail, suggests potential for interaction with and permeation across cellular membranes. This document provides detailed application notes and protocols for assessing the cell permeability of palmitoyl serotonin, a critical parameter for understanding its biological activity and therapeutic potential. The following protocols describe two widely accepted methods for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive evaluation including active transport mechanisms.
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that predicts the passive, transcellular permeability of a compound.[1] It is particularly useful for assessing the permeability of lipophilic compounds like this compound.[2][3] The assay utilizes a 96-well filter plate with a porous support, on which an artificial membrane composed of a lipid/organic solvent mixture is deposited.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer solution (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the integrity of the lipid membrane.
-
Add the this compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Artificial Membrane:
-
Prepare a solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of each well in the 96-well filter plate (the acceptor plate). Allow the solvent to evaporate, leaving a lipid monolayer.
-
-
Assembling the PAMPA Sandwich:
-
Add buffer solution to the wells of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells through the artificial membrane.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Pe) is calculated using the following equation:
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
CA(t) = Concentration of the compound in the acceptor well at time t
-
Ceq = Equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) = Concentration of the compound in the donor well at time t
-
-
Data Presentation: PAMPA Results
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Classification |
| This compound | 100 | 5 | 8.5 | High Permeability |
| Propranolol (High Perm.) | 100 | 5 | 15.2 | High Permeability |
| Atenolol (Low Perm.) | 100 | 5 | 0.8 | Low Permeability |
Note: The data presented are for illustrative purposes.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
II. Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, mimicking the intestinal barrier.[6][7] This assay allows for the assessment of both passive diffusion and active transport processes.[4]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution (this compound in transport buffer) to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the apical compartment and replace with fresh buffer.
-
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt = The steady-state flux of the compound across the monolayer
-
A = Surface area of the filter membrane
-
C0 = Initial concentration of the compound in the donor compartment
-
-
-
Calculation of Efflux Ratio (ER):
-
The efflux ratio is calculated as:
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[5]
-
Data Presentation: Caco-2 Permeability Results
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Efflux Potential |
| This compound | 5.2 | 12.8 | 2.46 | Moderate | Potential Substrate |
| Warfarin (High Perm.) | 25.1 | 23.9 | 0.95 | High | Not a Substrate |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.20 | Low | Not a Substrate |
| Talinolol (Efflux Substrate) | 0.4 | 8.5 | 21.25 | Low | Substrate |
Note: The data presented are for illustrative purposes.
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
III. Potential Intracellular Signaling of this compound
Upon crossing the cell membrane, this compound may engage with intracellular targets. Given its structure, it could potentially modulate signaling pathways associated with both serotonin and lipid signaling. One putative pathway involves its interaction with transient receptor potential vanilloid 1 (TRPV1) channels, for which it has been identified as an antagonist.[8]
Hypothesized Signaling Pathway
Caption: Hypothesized intracellular signaling pathway of this compound.
The protocols outlined in these application notes provide a robust framework for assessing the cell permeability of this compound. The PAMPA assay offers a high-throughput method for evaluating passive permeability, while the Caco-2 cell-based assay provides a more physiologically relevant model that can also identify potential active transport mechanisms. Understanding the permeability of this compound is a crucial step in elucidating its biological functions and exploring its therapeutic applications.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 2. Development of Cassette PAMPA for Permeability Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Application Note: Quantitative Analysis of Palmitoyl Serotonin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of palmitoyl (B13399708) serotonin (B10506) in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Palmitoyl serotonin, an endogenous N-acyl amide of serotonin, is an important signaling lipid involved in various physiological processes, acting as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The protocol provided herein outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters optimized for the analysis of this lipophilic molecule.
Introduction
N-palmitoyl serotonin (C₂₆H₄₂N₂O₂) is a bioactive lipid with a molecular weight of 414.6 g/mol . Its roles as a TRPV1 antagonist and FAAH inhibitor make it a molecule of significant interest in research areas such as pain, inflammation, and neurodegenerative diseases. Accurate and precise quantification of this compound is crucial for understanding its physiological and pathological functions. Mass spectrometry offers the high selectivity and sensitivity required for the analysis of such endogenous compounds, which are often present at low concentrations in complex biological samples.
The inherent challenge in the analysis of palmitoylated compounds lies in the lability of the palmitoyl group and the hydrophobicity of the molecule. This protocol is designed to address these challenges to ensure reliable quantification.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical to ensure the stability and efficient extraction of this compound from the sample matrix.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS): Deuterated this compound (d₄-palmitoyl serotonin) or a structurally similar N-acyl serotonin.
-
Protein Precipitation Solution: Acetonitrile (ACN) with 1% formic acid.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or a mixed-mode cation exchange cartridge.
-
SPE Conditioning Solution: Methanol (MeOH)
-
SPE Equilibration Solution: Deionized water
-
SPE Wash Solution: 20% Methanol in water
-
SPE Elution Solution: 90% Acetonitrile in water with 0.1% formic acid.
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution Solution: 50:50 Acetonitrile:Water
Procedure:
-
To 100 µL of the biological sample, add the internal standard to a final concentration of 10 ng/mL.
-
Add 300 µL of ice-cold protein precipitation solution (Acetonitrile with 1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to a clean tube.
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solution (20% Methanol in water).
-
Elute the analyte with 1 mL of the elution solution (90% Acetonitrile in water with 0.1% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (50:50 Acetonitrile:Water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Due to the hydrophobic nature of this compound, a C4 or C8 reversed-phase column is recommended over a traditional C18 column to ensure proper elution and peak shape.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C4 or C8 Reversed-Phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for quantification. The fragmentation of N-acyl serotonins typically involves the cleavage of the amide bond, yielding a characteristic serotonin fragment.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 415.6 | 160.0 | 100 | 30 | 25 |
| d₄-Palmitoyl Serotonin (IS) | 419.6 | 164.0 | 100 | 30 | 25 |
Note: The serotonin fragment at m/z 160 is a common product ion for N-acyl serotonins and provides high specificity.[1]
Data Presentation
While specific quantitative data for this compound is not widely published, the following table presents typical performance characteristics that can be expected from a validated LC-MS/MS method for similar analytes.
Table 4: Expected Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
References
Application Notes and Protocols for In Vivo Delivery of Palmitoyl Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoyl serotonin (B10506), an endogenous N-acyl amide of serotonin, is a lipid signaling molecule with emerging therapeutic potential. As a member of the N-acyl serotonin family, which includes the well-studied N-arachidonoyl serotonin, it is implicated in a range of physiological processes, including anti-inflammatory and analgesic responses. This document provides a comprehensive overview of the available data on the in vivo delivery of N-palmitoyl serotonin, including experimental protocols and potential signaling pathways, to guide researchers in designing and executing preclinical studies.
Data Presentation
Quantitative Data on In Vivo Studies of N-Acyl Serotonins
While specific pharmacokinetic data for N-palmitoyl serotonin is limited in the current literature, studies on analogous N-acyl serotonins provide valuable insights into potential dosing and administration strategies. The following table summarizes quantitative data from in vivo studies on related compounds.
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| N-arachidonoyl-serotonin (AA-5-HT) | Rat | Intra-periaqueductal grey (PAG) | Not specified | Increased endocannabinoid levels in the PAG and induced analgesia. | [1] |
| N-arachidonoyl-serotonin (AA-5-HT) | Rat and Mouse | Not specified | Not specified | Exerted strong analgesic activity in formalin-induced pain and chronic constriction injury models. | [2] |
| N-octadecanoyl-serotonin (C18-5HT) | Mouse | Oral | 0.1, 1, and 10 mg/kg | Dose-dependent reduction in protein extravasation and nitric oxide production in a subcutaneous air pouch model of inflammation. | [3] |
| βN-arachinoyl-5-hydroxytryptamide (C20:0-5HT) | Mouse | Oral | 1, 3, and 10 mg/kg | Reduced licking time in the formalin test, with the 10 mg/kg dose showing significant antinociceptive effects in the hot plate model. | [4] |
| βN-behenoyl-5-hydroxytryptamide (C22:0-5HT) | Mouse | Oral | 3 and 10 mg/kg | Reduced licking time in the second phase of the formalin test, with the 10 mg/kg dose showing a significant antinociceptive effect in the hot plate model. | [4] |
| Palmitoyl (B13399708) serotonin | Mouse (hemi-parkinsonian model) | Not specified | Not specified | Attenuated the development of L-DOPA-induced dyskinesia. | [] |
Experimental Protocols
Synthesis of N-Palmitoyl Serotonin
A general method for the synthesis of N-acyl serotonins involves the coupling of serotonin with the corresponding fatty acid. For N-palmitoyl serotonin, this would involve the reaction of serotonin with palmitic acid or a reactive derivative like palmitoyl chloride.
Materials:
-
Serotonin hydrochloride
-
Palmitoyl chloride
-
A suitable base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure (General):
-
Dissolve serotonin hydrochloride in the anhydrous solvent.
-
Add the base to neutralize the hydrochloride and deprotonate the amine group of serotonin.
-
Slowly add a solution of palmitoyl chloride in the same solvent to the serotonin solution with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product using standard techniques such as extraction and silica gel column chromatography.
-
Characterize the final product by methods such as NMR and mass spectrometry to confirm its identity and purity.
Formulation and Administration for In Vivo Studies
Due to its lipophilic nature, N-palmitoyl serotonin requires a suitable vehicle for in vivo administration.
Oral Administration Formulation: For oral delivery, N-palmitoyl serotonin can be formulated as a suspension or in an oil-based vehicle.
Materials:
-
N-palmitoyl serotonin
-
Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% carboxymethyl cellulose)
Procedure:
-
Weigh the required amount of N-palmitoyl serotonin.
-
Suspend or dissolve the compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Administer the formulation to the animal using oral gavage at the desired dosage.
Intraperitoneal (IP) Injection Formulation: For IP injection, a formulation that ensures solubility and minimizes irritation is crucial.
Materials:
-
N-palmitoyl serotonin
-
Solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or ethanol)
-
Vehicle (e.g., saline, polyethylene (B3416737) glycol 400 (PEG400), or Tween 80)
Procedure:
-
Dissolve N-palmitoyl serotonin in a minimal amount of the organic solvent (e.g., DMSO).
-
Add the vehicle (e.g., a mixture of PEG400 and saline) to the solution while vortexing to create a clear solution or a fine emulsion.
-
Administer the formulation via intraperitoneal injection into the lower quadrant of the abdomen, taking care to avoid puncturing internal organs.[6][7]
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathway of N-palmitoyl serotonin.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Discussion and Future Directions
The available evidence suggests that N-palmitoyl serotonin and other N-acyl serotonins are a promising class of molecules for therapeutic development, particularly in the areas of pain and inflammation.[1][2][3] One study has also indicated a potential role in neurodegenerative diseases by showing that this compound attenuates L-DOPA-induced dyskinesia in a mouse model of Parkinson's disease.[]
However, a significant knowledge gap exists regarding the pharmacokinetics and optimal delivery methods for N-palmitoyl serotonin. Future research should focus on:
-
Detailed Pharmacokinetic Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered N-palmitoyl serotonin. This will be crucial for establishing effective and safe dosing regimens.
-
Formulation Optimization: The development of optimized formulations to enhance oral bioavailability and ensure consistent delivery will be critical for clinical translation.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by N-palmitoyl serotonin will aid in identifying its full therapeutic potential and potential side effects. The interaction with fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels, as suggested for its analogs, warrants direct investigation for this compound.[1][8]
By addressing these research questions, the scientific community can unlock the full therapeutic potential of N-palmitoyl serotonin for a variety of debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: Preparing and Utilizing Palmitoyl Serotonin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Palmitoyl serotonin (B10506) stock solutions in a research setting. Palmitoyl serotonin, a lipoamino acid, is recognized for its potential as a transient receptor potential vanilloid 1 (TRPV1) channel antagonist. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Physicochemical Properties and Solubility
This compound is a white to off-white solid. For effective use in experimental settings, understanding its solubility in various solvents is crucial. The following table summarizes the solubility and stability of this compound.
| Property | Data |
| Molecular Formula | C₂₆H₄₂N₂O₂ |
| Molecular Weight | 414.6 g/mol |
| Solubility | |
| DMF | 30 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. At -20°C, the solution is stable for up to 1 month. At -80°C, stability extends to 6 months.[1] It is recommended to use the solution soon after preparation.[2] |
| Stability | The solid compound is stable for at least 4 years when stored at -20°C.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used in cell culture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mL 10 mM stock solution, you will need 4.146 mg of this compound (Molecular Weight = 414.6 g/mol ).
-
Dissolving:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10 mM concentration. For 4.146 mg, add 1 mL of DMSO.
-
Gently vortex or pipette the solution to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolving the compound. Avoid vigorous mixing to prevent the introduction of air bubbles.
-
-
Sterilization (Optional): If the stock solution is intended for cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note on Cell Culture Applications: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity. Dilute the DMSO stock solution in your cell culture medium to the desired final concentration immediately before use.
Mandatory Visualizations
Signaling Pathways
This compound is investigated for its role as a TRPV1 antagonist. Its mechanism of action can be understood in the context of TRPV1 signaling and its relationship with the endocannabinoid system, where enzymes like Fatty Acid Amide Hydrolase (FAAH) play a role.
Caption: Signaling pathways relevant to this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on TRPV1 activation in a cell-based assay.
References
Application Notes and Protocols for Studying Serotonin Receptor Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of palmitoylation in serotonin (B10506) receptor function and detail established methodologies for its investigation.
Introduction: Clarifying the Role of N-Palmitoyl Serotonin
Initially, it is critical to distinguish between the post-translational modification of serotonin receptors by palmitic acid (receptor palmitoylation) and the compound N-palmitoyl serotonin. N-palmitoyl serotonin is an endogenous N-acyl amide, a hybrid molecule of serotonin and palmitic acid.[1][2] It is not a tool for studying receptor palmitoylation but rather a signaling molecule with its own biological activities. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH) and glucagon-like peptide-1 (GLP-1) secretion in vitro.[1][2] This document will focus on the S-palmitoylation of serotonin receptors, a key post-translational modification regulating their function.
Serotonin Receptor Palmitoylation: A Key Regulatory Mechanism
S-palmitoyylation is the reversible covalent attachment of the 16-carbon fatty acid, palmitate, to cysteine residues of proteins via a thioester bond.[3] This dynamic modification plays a crucial role in regulating the function of numerous proteins, including G-protein coupled receptors (GPCRs) like the serotonin receptors.[3][4] Palmitoylation influences protein trafficking, localization to specific membrane microdomains (such as lipid rafts), protein-protein interactions, and signaling efficacy.[4][5] Several serotonin receptor subtypes are known to be palmitoylated, and this modification has profound effects on their signaling and regulation.[3][6]
Key Serotonin Receptors Regulated by Palmitoylation
Experimental evidence has confirmed the palmitoylation of several serotonin receptor subtypes, including:
-
5-HT1A Receptor: Palmitoylation of the 5-HT1A receptor is crucial for its coupling to Gαi proteins and subsequent downstream signaling, such as the inhibition of adenylyl cyclase and modulation of ERK activity.[3][4] The palmitoyl (B13399708) acyltransferase ZDHHC21 has been identified as a key enzyme responsible for 5-HT1A receptor palmitoylation.[7][8]
-
5-HT1B Receptor: The 5-HT1B receptor is also known to be palmitoylated, and due to its high homology with the 5-HT1A receptor, palmitoylation is suggested to be critically involved in regulating its function.[3]
-
5-HT4 Receptor: Palmitoylation of the 5-HT4a receptor is a dynamic process that is increased by agonist stimulation.[9][10] It has been shown to regulate the receptor's constitutive activity, phosphorylation, desensitization, and internalization.[9][11]
-
5-HT7 Receptor: The 5-HT7 receptor is another subtype that undergoes palmitoylation.[3]
Quantitative Effects of Palmitoylation on Serotonin Receptor Function
The following tables summarize quantitative data from studies investigating the impact of palmitoylation on serotonin receptor function.
Table 1: Effect of Palmitoylation on 5-HT1A Receptor Signaling
| Parameter | Wild-Type 5-HT1A | Non-Palmitoylated Mutant (C417S/C420S) | Reference |
| Gαi Coupling | Efficient Coupling | Completely Abolished | [4] |
| cAMP Inhibition | Effective Inhibition | No Inhibition | [3][4] |
| ERK Activation | Agonist-dependent activation | Impaired Activation | [4] |
Table 2: Effect of Palmitoylation on 5-HT4a Receptor Properties
| Parameter | Condition/Mutant | Observation | Reference |
| Palmitate Incorporation | Agonist (BIMU8) Stimulation | Dose-dependent increase (EC50 ≈ 10 nM) | [10] |
| Palmitate Turnover | Agonist (BIMU8) Stimulation | Increased rate of turnover | [9][10] |
| Constitutive Activity | Cys328/329Ser Mutant | Significantly increased | [9] |
| Phosphorylation | Cys328/329Ser Mutant | Enhanced under basal and agonist-stimulated conditions | [11] |
| Desensitization | Cys328/329Ser Mutant | More effective desensitization | [11] |
| Internalization | Cys328/329Ser Mutant | More effective β-arrestin-2 mediated internalization | [11] |
Signaling Pathways of Palmitoylated Serotonin Receptors
The palmitoylation status of serotonin receptors significantly impacts their downstream signaling cascades.
Experimental Protocols for Studying Receptor Palmitoylation
Two widely used methods for detecting and quantifying protein palmitoylation are the Acyl-Biotinyl Exchange (ABE) assay and the Acyl-Resin Assisted Capture (Acyl-RAC) assay.
Acyl-Biotinyl Exchange (ABE) Assay
The ABE assay involves a three-step chemical process to specifically label previously palmitoylated cysteine residues with biotin.[12]
Protocol: Acyl-Biotinyl Exchange (ABE) Assay
Adapted from JoVE (2013) and other sources.[12][13][14][15][16]
-
Lysis and Protein Solubilization:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Solubilize proteins using a buffer containing SDS (e.g., 2.5% SDS).
-
-
Blocking of Free Cysteine Thiols:
-
Add N-ethylmaleimide (NEM) to a final concentration of 25 mM to the protein lysate.
-
Incubate at room temperature for 10 minutes with gentle mixing to block all free sulfhydryl groups.
-
-
Protein Precipitation (NEM Removal):
-
Precipitate proteins using a chloroform/methanol (B129727) method to remove excess NEM.
-
Wash the protein pellet multiple times with methanol to ensure complete removal of NEM.
-
-
Thioester Cleavage and Biotinylation:
-
Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM) at a neutral pH (e.g., 0.7 M) to cleave the thioester linkage of palmitate groups. As a negative control, a parallel sample should be treated with a buffer lacking HAM.
-
Add a thiol-reactive biotinylating reagent, such as Biotin-BMCC.
-
Incubate to allow for the specific labeling of the newly exposed cysteine residues.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the biotinylated protein samples with streptavidin-conjugated beads to capture the proteins that were previously palmitoylated.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest or by mass spectrometry for proteomic-scale identification.
-
Acyl-Resin Assisted Capture (Acyl-RAC) Assay
The Acyl-RAC assay is an alternative method that directly captures proteins with newly exposed thiols onto a thiol-reactive resin.[17][18]
Protocol: Acyl-Resin Assisted Capture (Acyl-RAC) Assay
Adapted from sources describing Acyl-RAC methodologies.[17][18][19][20][21]
-
Cell Lysis:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
-
Blocking of Free Thiols:
-
Add methyl methanethiosulfonate (MMTS) to the lysate to block free sulfhydryl groups.
-
Incubate as required.
-
-
Removal of Excess Blocking Reagent:
-
Precipitate the proteins with acetone (B3395972) to remove excess MMTS.
-
Wash the protein pellet with 70% acetone.
-
-
Thioester Cleavage and Capture:
-
Resuspend the protein pellet in a binding buffer.
-
Divide the sample into two aliquots. To one, add hydroxylamine (HAM) to cleave the thioester bonds. To the other (negative control), add a buffer without HAM.
-
Add a thiol-reactive resin (e.g., Thiopropyl Sepharose or Agarose S3) to both samples.
-
Incubate to allow the newly exposed thiols in the HAM-treated sample to bind to the resin.
-
-
Washing:
-
Wash the resin multiple times with a high-salt buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the resin using a sample buffer containing a reducing agent.
-
Analyze the eluates by Western blotting or mass spectrometry.
-
Conclusion
The study of serotonin receptor palmitoylation is essential for a complete understanding of serotonergic signaling and its role in health and disease. The application of robust methodologies such as the ABE and Acyl-RAC assays will continue to elucidate the intricate ways in which this dynamic lipid modification fine-tunes receptor function, offering potential new avenues for therapeutic intervention in a variety of neurological and psychiatric disorders.
References
- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitoylation as a Functional Regulator of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 6. Comparative analysis of palmitoylation sites of serotonin (5-HT) receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 5-hydroxytryptamine(4a) receptor is palmitoylated at two different sites, and acylation is critically involved in regulation of receptor constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Hydroxytryptamine 4(a) receptor expressed in Sf9 cells is palmitoylated in an agonist-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoylation of the 5-hydroxytryptamine4a receptor regulates receptor phosphorylation, desensitization, and beta-arrestin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Palmitoyl Serotonin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Palmitoyl serotonin (B10506), an endogenous N-acylethanolamine, has emerged as a promising therapeutic candidate due to its potential to modulate key signaling pathways involved in pain and inflammation. These application notes provide a comprehensive overview of the use of Palmitoyl serotonin in preclinical neuropathic pain models, detailing its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its analgesic effects through a multi-target mechanism, primarily involving the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Peroxisome Proliferator-Activated Receptor alpha (PPARα).
-
TRPV1 Antagonism: this compound acts as a direct antagonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Over-activation of TRPV1 by various stimuli, including heat, protons, and inflammatory mediators, contributes to the development and maintenance of neuropathic pain. By inhibiting TRPV1, this compound reduces the excitability of sensory neurons, thereby dampening the transmission of pain signals.
-
PPARα Activation: this compound is also an agonist of PPARα, a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.[2][3] Activation of PPARα in neuronal and immune cells leads to the transrepression of pro-inflammatory genes, such as those encoding cytokines and chemokines.[4] This anti-inflammatory action helps to mitigate the neuroinflammation that is a key contributor to the pathogenesis of neuropathic pain.
The interplay between these two mechanisms suggests that this compound may offer a dual therapeutic benefit by directly inhibiting nociceptive signaling and resolving the underlying inflammation.
Signaling Pathways
The signaling cascades initiated by this compound are central to its analgesic properties.
This compound and PPARα Signaling
This compound and TRPV1 Signaling
Quantitative Data
While direct quantitative data for this compound in neuropathic pain models is limited in the currently available literature, studies on the closely related compound, Palmitoylethanolamide (PEA), provide valuable insights into the potential efficacy. The following tables summarize representative data from studies using PEA in rodent models of neuropathic pain. It is important to note that these results are for PEA and further studies are required to establish the specific dose-response relationship for this compound.
Table 1: Effect of Palmitoylethanolamide (PEA) on Mechanical Allodynia in a Spinal Nerve Transection (SNT) Model
| Treatment Group | Dose (mg/kg, i.p.) | Pre-treatment Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) at 40 min |
| Vehicle | - | 1.5 ± 0.1 | 1.6 ± 0.2 |
| PEA | 10 | 1.5 ± 0.1 | 3.7 ± 0.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data adapted from a study on PEA.
Table 2: Effect of Repeated Palmitoylethanolamide (PEA) Treatment on Mechanical and Thermal Hypersensitivity in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Mechanical Withdrawal Threshold (g) at Day 30 | Thermal Withdrawal Latency (s) at Day 30 |
| Sham + Vehicle | - | 8.2 ± 0.3 | 10.5 ± 0.4 |
| SNI + Vehicle | - | 4.0 ± 0.1 | 4.3 ± 0.2 |
| SNI + PEA | 10 | 7.4 ± 0.4 | 7.8 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data adapted from a study on PEA.
Experimental Protocols
The following protocols describe standard methods for inducing neuropathic pain in rodents and assessing the analgesic effects of compounds like this compound.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method for inducing neuropathic pain that mimics features of complex regional pain syndrome.[5][6]
Objective: To create a reproducible model of peripheral nerve injury that results in persistent mechanical allodynia and thermal hyperalgesia.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 silk or chromic gut sutures
-
Stereomicroscope
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 silk or chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover from anesthesia.
Post-operative Care:
-
Monitor the animals for signs of distress or infection.
-
Provide soft bedding and easy access to food and water.
-
Behavioral testing can typically begin 3-7 days post-surgery.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity.[7][8]
Objective: To determine the paw withdrawal threshold in response to a calibrated mechanical stimulus.
Materials:
-
Von Frey filaments of varying bending forces (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Starting with a filament of low bending force, apply the filament to the plantar surface of the hind paw until it just bends.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
Experimental Workflow
Conclusion
This compound represents a promising therapeutic agent for the management of neuropathic pain, with a novel mechanism of action that targets both nociceptive signaling and neuroinflammation. The experimental models and protocols detailed in these application notes provide a framework for researchers to further investigate the analgesic potential of this compound and elucidate its precise molecular mechanisms. Future studies should focus on establishing a clear dose-response relationship and exploring its efficacy in a wider range of neuropathic pain models to facilitate its translation into clinical practice.
References
- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 5. PPARα Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Palmitoyl serotonin aggregation in solution
Welcome to the technical support center for Palmitoyl (B13399708) serotonin (B10506) (PA-5HT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Palmitoyl serotonin in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological targets?
This compound is a hybrid molecule derived from arachidonoyl serotonin and is known to be an antagonist of the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel, with an IC50 of 0.76 μM for the human TRPV1 receptor.[1] It may also inhibit the fatty acid amide hydrolase (FAAH).[1] Additionally, studies have shown that this compound can suppress the hyper-phosphorylation of ERK1/2.[2]
Q2: What are the physical properties and solubility of this compound?
This compound is a solid, white to off-white substance. Due to its long palmitoyl chain, it is a lipophilic compound with poor aqueous solubility. This inherent property is the primary reason for its tendency to aggregate in aqueous solutions.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol (B145695) | 30 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
Data sourced from multiple suppliers.
Troubleshooting Guide: this compound Aggregation in Solution
Issue 1: Preparing a Stock Solution
Q: I am having difficulty dissolving the solid this compound to make a stock solution. What is the recommended procedure?
A: Due to its lipophilic nature, this compound will not readily dissolve in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Choose an appropriate organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol.
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Q: My this compound precipitates out of solution when I dilute my organic stock into my aqueous cell culture medium or buffer. How can I prevent this?
A: This is a common issue due to the low aqueous solubility of this compound. The key is to maintain its solubility when transferring from an organic to an aqueous environment.
Visual Identification of Aggregation:
-
Precipitation: Visible solid particles, either suspended in the liquid or settled at the bottom of the container.
-
Cloudiness/Turbidity: The solution appears hazy or milky, indicating the formation of fine aggregates.[3]
-
Phase Separation: An oily layer may appear on the surface of the aqueous medium.[3]
Strategies to Prevent Aggregation:
1. Use of a Carrier Protein (Bovine Serum Albumin - BSA):
BSA can bind to lipophilic molecules like this compound, acting as a carrier and preventing aggregation in aqueous solutions.[4][5][6][7]
Experimental Protocol: Solubilization of this compound using BSA
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in your cell culture medium or buffer to a desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution and then filter-sterilize.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in 100% ethanol or DMSO (e.g., 10-20 mM).
-
Complexation:
-
Warm both the BSA solution and the this compound stock solution to 37°C.
-
Slowly add the this compound stock to the BSA solution while stirring. A molar ratio of 2:1 to 6:1 (this compound to BSA) is a good starting point.
-
-
Final Dilution: This this compound-BSA complex can then be diluted to the final desired concentration in your complete cell culture medium.
2. Use of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming an inclusion complex that is more soluble in aqueous solutions.[8][9][10][11][12]
Experimental Protocol: Solubilization of this compound using Cyclodextrins
-
Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[9]
-
Complex Formation (Kneading Method):
-
Determine the desired molar ratio (a 1:1 molar ratio of this compound to cyclodextrin is a good starting point).
-
Place the appropriate amounts of this compound and cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum to obtain a solid powder.
-
-
Dissolution for Assay: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility and can be dissolved directly in the cell culture medium. Filter-sterilize before use.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Issue 3: Characterizing Aggregation
Q: I suspect my this compound is aggregated, but it's not visibly obvious. How can I confirm and characterize the aggregates?
A: Several analytical techniques can be used to detect and characterize aggregates that are not visible to the naked eye.
Analytical Techniques for Aggregate Characterization:
-
Dynamic Light Scattering (DLS): This is a rapid and non-invasive technique that measures the size distribution of particles in a solution.[13][14][15][16] It is highly sensitive to the presence of aggregates and can provide information on their hydrodynamic diameter.
-
Visual Inspection: As a first step, carefully observe the solution against a light and dark background for any signs of turbidity, precipitation, or color change.[3]
-
Microscopy: Light microscopy can be used to visualize larger aggregates, while more advanced techniques like transmission electron microscopy (TEM) can provide high-resolution images of smaller aggregates.
Issue 4: Re-solubilizing Aggregated this compound
Q: My this compound solution has already formed a precipitate. Can I re-solubilize it?
A: Re-solubilizing precipitated lipophilic compounds can be challenging, and it is often better to prepare a fresh solution. However, you can try the following:
-
Sonication: An ultrasonic bath can sometimes break up aggregates and help to redissolve the compound. This may only be a temporary solution.
-
Warming: Gently warming the solution to 37°C may increase the solubility.
-
Addition of a Solubilizing Agent: If you haven't already, you could try adding a BSA or cyclodextrin solution to the aggregated mixture and sonicating to see if the precipitate dissolves.
Note: The success of these methods is not guaranteed, and it is crucial to ensure that the re-solubilized compound is still active and has not degraded.
Signaling Pathways Involving this compound
This compound is known to interact with several signaling pathways. A proposed mechanism of action involves the antagonism of the TRPV1 channel and potential inhibition of FAAH, leading to downstream effects on cellular signaling, including the modulation of the ERK1/2 pathway.
Mandatory Visualization: Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway for this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allanchem.com [allanchem.com]
- 14. Dynamic light scattering: Significance and symbolism [wisdomlib.org]
- 15. news-medical.net [news-medical.net]
- 16. horiba.com [horiba.com]
Optimizing Palmitoyl Serotonin Concentration for Cell Treatment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Palmitoyl serotonin (B10506) (PA-5HT) in cell treatment experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Q1: How should I dissolve and store Palmitoyl serotonin?
A1: this compound is a lipophilic molecule with limited aqueous solubility. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF) are suitable solvents.
-
Stock Solution Preparation:
-
Warm the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Add the calculated volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process, but avoid excessive heat.
-
Visually inspect the solution to confirm that no undissolved particles remain.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Q2: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here are several troubleshooting steps to address this:
-
Optimize Dilution Technique: The method of diluting the stock solution is critical.
-
Best Practice: Pre-warm your cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. This prevents the formation of localized high concentrations that can lead to precipitation.
-
Avoid: Adding the aqueous medium directly to the concentrated DMSO stock, as this will likely cause the compound to "crash out" of the solution.
-
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity. It is essential to determine the tolerance of your specific cell line to the solvent.
-
Lower the Final Concentration: If precipitation persists, your desired final concentration of this compound may exceed its solubility limit in the medium. Try lowering the final working concentration.
-
Media Composition: The presence of high concentrations of salts or other components in some media formulations can reduce the solubility of hydrophobic compounds. If possible, test the solubility in a simpler buffered solution like PBS to identify if media components are the issue.
-
Serum Concentration: The presence of serum, such as Fetal Bovine Serum (FBS), can sometimes help to solubilize hydrophobic compounds through binding to albumin and other proteins. If you are using a low-serum or serum-free medium, you may face more significant solubility challenges.
Experimental Design and Dosing
Q3: What is a good starting concentration for this compound in my cell-based assays?
A3: The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point is to perform a dose-response experiment.
-
Reference Point: this compound has a known IC50 value of 0.76 μM for the human TRPV1 receptor in HEK293 cells.[1] This provides a biologically active concentration range to begin your experiments.
-
Recommended Starting Range: Based on the known IC50, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most in vitro studies. It is advisable to test a wide range of concentrations in your initial experiments to determine the optimal dose for your specific cell line and experimental endpoint.
-
Cytotoxicity: Always perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.
Q4: How can I determine the cytotoxic concentration of this compound in my cell line?
A4: A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed to determine the concentration of this compound that is toxic to your cells.
-
General Protocol Outline (MTT Assay):
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity (the concentration that reduces cell viability by 50%).
-
Mechanism of Action and Off-Target Effects
Q5: What is the primary mechanism of action of this compound?
A5: The primary and most well-characterized mechanism of action of this compound is the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel involved in pain and inflammation signaling.
Q6: Are there potential off-target effects of this compound I should be aware of?
A6: Yes, due to its structural similarity to both palmitic acid and serotonin, this compound may have off-target effects.
-
Serotonin Receptors and Transporters: Palmitoylation is a crucial post-translational modification that regulates the function of serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT).[2][3] It is plausible that exogenously applied this compound could interfere with these processes or directly interact with these proteins. Researchers should consider including appropriate controls to investigate potential effects on the serotonergic system if it is relevant to their experimental model.
-
Fatty Acid Amide Hydrolase (FAAH): While this compound is a potent TRPV1 antagonist, it is a weak inhibitor of FAAH, an enzyme that degrades endocannabinoids.[1] However, at higher concentrations, some inhibition of FAAH may occur.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| IC50 (TRPV1 Antagonism) | 0.76 µM | Human Embryonic Kidney (HEK293) cells overexpressing human TRPV1 | [1] |
| Solubility in DMSO | 15 mg/mL | N/A | |
| Solubility in Ethanol | 30 mg/mL | N/A | |
| Solubility in DMF | 30 mg/mL | N/A |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell Treatment
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid pipetting very small volumes and to minimize errors, prepare an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a general guideline for assessing the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule.
-
Cell Seeding and Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal levels of ERK1/2 phosphorylation.
-
-
Cell Treatment:
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 5, 15, 30, 60 minutes).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known activator of the ERK pathway in your cell line, such as EGF or PMA).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
After imaging, strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as a fold change relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for this compound cell treatment.
Caption: Known and potential signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Palmitoyl serotonin precipitation in cell culture media
Welcome to the technical support center for Palmitoyl Serotonin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments, with a primary focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a lipophilic molecule that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Its lipophilicity is a key factor to consider in experimental design, as it has very low solubility in aqueous solutions.
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a highly lipophilic compound, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium. This can be triggered by factors such as high final concentrations, improper dilution techniques, and interactions with media components.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its ability to dissolve lipophilic compounds. It is crucial to use anhydrous, cell culture-grade DMSO.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.1% (v/v) is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5% (v/v) DMSO, but it is highly recommended to perform a dose-response experiment to determine the specific tolerance of your cell line.
Q5: How does serum in the cell culture medium affect the solubility of this compound?
Serum contains proteins, such as albumin, which can bind to lipophilic compounds. This binding can have a dual effect. On one hand, it may increase the apparent solubility of this compound in the medium by acting as a carrier. On the other hand, this binding can reduce the free concentration of the compound, potentially affecting its biological activity. The presence and concentration of serum should be kept consistent across experiments.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Symptom | Potential Cause | Suggested Solution |
| Precipitation immediately upon adding stock solution to media | 1. High final concentration: The desired final concentration exceeds the solubility limit of this compound in the media. 2. Improper mixing: Rapid addition of the concentrated stock solution creates localized high concentrations, leading to precipitation. 3. Low temperature: The cell culture medium is too cold, reducing the solubility of the compound. | 1. Lower the final concentration: Start with a lower working concentration based on the IC50 values (see table below). 2. Use a serial dilution method: Prepare an intermediate dilution of the stock solution in pre-warmed media before adding it to the final culture volume. Add the solution dropwise while gently swirling the medium. 3. Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound solution. |
| Precipitation observed after incubation (e.g., 24-48 hours) | 1. Compound instability: this compound may degrade over time in the aqueous environment, leading to the formation of insoluble byproducts. 2. Media evaporation: Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. 3. pH changes: Cellular metabolism can alter the pH of the medium, which may affect the solubility of the compound. | 1. Perform media changes with freshly prepared compound: For long-term experiments, replace the medium containing this compound every 24-48 hours. 2. Ensure proper humidification: Maintain optimal humidity in the incubator to minimize evaporation. Use filter-cap flasks or sealed plates. 3. Use buffered media: Ensure your medium contains a stable buffering system (e.g., HEPES) if pH fluctuation is a concern. |
| Inconsistent experimental results | 1. Partial precipitation: Even if not clearly visible, micro-precipitation can occur, leading to a lower effective concentration of the compound. 2. Binding to plasticware: Lipophilic compounds can adsorb to the surface of plastic culture vessels. | 1. Visually inspect for precipitation: Before adding the medium to your cells, hold it up to a light source to check for any cloudiness or particles. Consider filtering the final medium through a 0.22 µm syringe filter (use a low protein-binding filter material like PVDF). 2. Use low-binding plasticware: If available, use culture vessels specifically designed to minimize the binding of hydrophobic molecules. |
Quantitative Data Summary
The following tables provide a summary of the solubility and effective concentrations of this compound to guide your experimental setup.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Target | Cell Line | Effective Concentration (IC50) | Suggested Starting Range |
| TRPV1 Antagonism | HEK293 (overexpressing hTRPV1) | 0.76 µM | 0.1 µM - 5 µM |
| FAAH Inhibition | (Anandamide hydrolysis assay) | > 50 µM | 10 µM - 100 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 414.6 g/mol ).
-
Weigh the this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Gently vortex the tube until the solid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparing this compound-Containing Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as required for your experiment)
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Method A (for lower final concentrations): a. Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube. b. Add the calculated volume of the 10 mM this compound stock solution directly to the medium. c. Immediately mix gently by inverting the tube several times or by swirling. Do not vortex.
-
Method B (for higher final concentrations or sensitive media): a. Create an intermediate dilution. In a sterile tube, add a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium (e.g., a 1:10 dilution). Mix well. b. Add the required volume of this intermediate dilution to the final volume of your cell culture medium. c. Mix gently.
-
Visually inspect the final medium for any signs of precipitation.
-
Use the freshly prepared medium immediately for your cell culture experiments.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the key signaling pathways of this compound and a general experimental workflow.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for using this compound.
Palmitoyl serotonin stability in physiological buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Palmitoyl (B13399708) Serotonin (B10506) (N-palmitoyl-5-hydroxytryptamine) in physiological buffers. The following information is intended to help troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is palmitoyl serotonin in a standard physiological buffer (e.g., PBS, pH 7.4, 37°C)?
Q2: What are the potential degradation pathways for this compound in a physiological buffer?
The primary chemical degradation pathway for this compound in an aqueous buffer is the hydrolysis of the amide bond, which would yield palmitic acid and serotonin. This process can be influenced by pH and temperature. While generally slow at neutral pH, the rate of hydrolysis can increase under strongly acidic or basic conditions. In biological systems or non-sterile buffers, enzymatic degradation by amidases or proteases could also occur.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound:
-
pH: Deviation from a neutral pH can accelerate amide hydrolysis.
-
Temperature: Higher temperatures will increase the rate of chemical degradation.
-
Enzymes: Contamination of buffers with enzymes such as amidases or proteases can lead to rapid degradation.
-
Oxidation: While the amide bond is not prone to oxidation, the serotonin moiety, particularly the hydroxyl group on the indole (B1671886) ring, could be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
Q4: How can I determine the stability of this compound in my specific experimental setup?
To determine the stability, you can perform a stability-indicating assay. A general approach involves:
-
Incubating this compound in your physiological buffer at the desired temperature (e.g., 37°C).
-
Collecting aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyzing the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plotting the concentration of this compound versus time to determine its degradation rate and half-life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Perform a stability study under your experimental conditions to determine the compound's half-life. Prepare fresh solutions for each experiment if significant degradation is observed. |
| Loss of compound activity | Hydrolysis of the amide bond, leading to the formation of palmitic acid and serotonin, which may have different biological activities. | Confirm the identity and purity of your this compound stock using an analytical method like LC-MS. Run a time-course experiment to correlate the loss of activity with the degradation of the parent compound. |
| Precipitation of the compound in buffer | This compound has low aqueous solubility due to the long palmitoyl chain. | Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products (palmitic acid, serotonin) or impurities. | Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Obtain a high-purity standard of this compound for comparison. |
Experimental Protocols
Protocol: Determining the Chemical Stability of this compound in Physiological Buffer
This protocol outlines a method to assess the chemical stability of this compound in a physiological buffer using HPLC-UV or LC-MS.
Materials:
-
This compound
-
Physiological Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Organic Solvent (e.g., DMSO or Ethanol)
-
HPLC or LC-MS system
-
Incubator or water bath at 37°C
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into the physiological buffer to the final desired concentration for your experiment (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.
-
Incubation: Incubate the working solution at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time. From this plot, you can calculate the degradation rate and the half-life (t½) of the compound under your specific conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hydrolysis of this compound.
Long-term stability of Palmitoyl serotonin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Palmitoyl serotonin (B10506) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Palmitoyl serotonin?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I prepare this compound stock solutions?
A2: To prepare stock solutions, dissolve this compound in an appropriate organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1][2] It is recommended to use ultrasonic agitation and gentle warming to aid dissolution, particularly for higher concentrations.[2]
Q3: What are the recommended storage conditions and duration for this compound stock solutions?
A3: For optimal stability, aliquot your stock solution into single-use vials to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: What solvents can be used to dissolve this compound and at what concentrations?
A4: this compound has good solubility in several organic solvents. The approximate solubilities are:
Q5: What are the potential degradation pathways for this compound?
A5: The two primary potential degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the serotonin indole (B1671886) ring.
-
Hydrolysis: The amide linkage between palmitic acid and serotonin can be susceptible to acid or base-catalyzed hydrolysis, which would yield palmitic acid and serotonin as degradation products.
-
Oxidation: The indole ring of the serotonin moiety is electron-rich and can be oxidized, particularly at the 5-hydroxyl group and the C4 and C7 positions of the indole ring.[3][4] This can be initiated by exposure to light, air (oxygen), or oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution after thawing. | The concentration of the stock solution may exceed its solubility at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solution is completely clear before use. For future preparations, consider using a slightly lower concentration or a different solvent with higher solubility. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, exposure to light). | Prepare fresh stock solutions from solid compound. Always aliquot stock solutions into single-use vials. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Protect solutions from light. |
| Loss of biological activity over time. | Chemical degradation of this compound (hydrolysis or oxidation). | Verify the integrity of your stock solution using an analytical method such as HPLC. If degradation is suspected, prepare a fresh stock solution. To minimize degradation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve, especially at higher concentrations. | Use sonication and gentle warming to facilitate dissolution.[2] Ensure the solvent is of high purity and anhydrous, as water content can affect solubility and promote hydrolysis. |
Quantitative Data Summary
The stability of this compound stock solutions is dependent on storage temperature and duration. The following table summarizes the recommended storage guidelines from commercial suppliers.
| Storage Condition | Solvent | Duration | Stability |
| -20°C | N/A (Solid) | ≥ 4 years | Stable |
| -80°C | DMF, DMSO, Ethanol | 6 months | Stable |
| -20°C | DMF, DMSO, Ethanol | 1 month | Stable |
Data is based on information provided by commercial suppliers.[1][2] It is recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 30 mg/mL).
-
Briefly vortex the mixture.
-
Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Visually inspect the solution to ensure that the compound is fully dissolved and no particulate matter is present.
-
Aliquot the stock solution into single-use amber vials, purging the headspace with nitrogen or argon gas before sealing.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of Stock Solution Stability by HPLC (Forced Degradation Study)
Objective: To evaluate the stability of a this compound stock solution under stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose the stock solution in a clear vial to direct UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Control: Keep an unstressed sample of the stock solution at -80°C.
-
-
Sample Analysis:
-
Before injection, neutralize the acid and base-hydrolyzed samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC. A suitable starting condition could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 50% B to 100% B over 20 minutes) to ensure separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm (the λmax of the serotonin indole ring).[1]
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound stock solutions.
Caption: Potential degradation pathways of this compound.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Antioxidant and Membrane Binding Properties of Serotonin Protect Lipids from Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of serotonin by superoxide radical: implications to neurodegenerative brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Serotonin & Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with fluorescence-based assays involving palmitoyl (B13399708) serotonin (B10506). Due to its amphiphilic nature, palmitoyl serotonin can present unique challenges in experimental settings. This guide is designed to help you identify potential sources of interference and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a lipophilic derivative of the neurotransmitter serotonin, formed by the attachment of a 16-carbon fatty acid (palmitic acid) to the serotonin molecule. This modification makes it an amphiphilic compound, meaning it has both a water-loving (hydrophilic) head (the serotonin group) and a water-fearing (lipophilic) tail (the palmitoyl chain). This dual nature can lead to interference in fluorescence assays through several mechanisms:
-
Aggregation and Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), amphiphilic molecules like this compound can self-assemble into micelles in aqueous solutions. These aggregates can scatter light, leading to artificially high fluorescence readings, and can also sequester fluorescent probes, altering their behavior.
-
Quenching: The indole (B1671886) ring of the serotonin headgroup has intrinsic fluorescence and can also act as a quencher for other fluorophores through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching if in close proximity.[1][2]
-
Nonspecific Binding: The lipophilic tail can interact with various components of an assay, such as plasticware, other lipids, or hydrophobic regions of proteins, leading to sequestration of the compound or the fluorescent probe.
-
Alteration of Membrane Properties: In cell-based assays or those involving liposomes, this compound can insert into the lipid bilayer, altering membrane fluidity and potentially affecting the function of membrane-associated proteins or the behavior of fluorescent membrane probes.
Q2: What are the common signs that this compound is interfering with my assay?
Common indicators of interference include:
-
High background fluorescence: An unexpected increase in the fluorescence of your negative controls.
-
Signal quenching: A decrease in the fluorescence signal of your positive controls or fluorescent probe that is not attributable to the biological mechanism under investigation.
-
Poor dose-response curves: Irregular or non-sigmoidal curves that do not fit standard models.
-
High variability between replicates: Inconsistent results across identical wells.
-
Precipitation or cloudiness: Visible particulates or turbidity in your assay wells, especially at higher concentrations of this compound.
Q3: At what concentration is this compound likely to start causing problems?
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound in your fluorescence assays.
Problem 1: High Background Fluorescence or Light Scattering
| Possible Cause | Troubleshooting Steps |
| This compound is forming aggregates or micelles that scatter light. | 1. Determine the Critical Micelle Concentration (CMC): Use a fluorescent probe that is sensitive to micelle formation (e.g., Nile Red) to determine the CMC of this compound in your assay buffer. Work at concentrations below the CMC if possible. 2. Include a Detergent: Add a non-ionic detergent (e.g., Triton X-100, Tween-20) at a concentration above its own CMC to the assay buffer. This can help to keep the this compound solubilized and prevent aggregation. Be sure to test the detergent for any effects on your assay's biological components. 3. Use Red-Shifted Dyes: Switch to fluorescent probes that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647). Light scattering is more pronounced at shorter wavelengths.[3] |
| Intrinsic fluorescence of this compound. | 1. Measure the fluorescence spectrum of this compound alone: Determine its excitation and emission maxima in your assay buffer. 2. Choose a fluorescent probe with a distinct spectrum: Select a probe whose excitation and emission spectra have minimal overlap with that of this compound. 3. Perform a background subtraction: For each concentration of this compound tested, run a parallel control well without the fluorescent probe and subtract this background reading. |
Problem 2: Fluorescence Quenching
| Possible Cause | Troubleshooting Steps |
| Direct quenching of the fluorescent probe by this compound. | 1. Perform a quenching control experiment: Titrate this compound into a solution of your fluorescent probe (without other assay components) and measure the fluorescence. This will help you quantify the quenching effect. 2. Change the fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative probes. 3. Modify the linker: If using a labeled ligand, increasing the length of the linker between the fluorophore and the ligand can reduce quenching by increasing the distance between the quencher (this compound) and the fluorophore. |
| Sequestration of the fluorescent probe into micelles. | 1. Work below the CMC of this compound. 2. Increase the concentration of the fluorescent probe: This can sometimes overcome quenching effects, but may also increase background fluorescence. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Adsorption of this compound to plasticware. | 1. Use low-binding microplates. 2. Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding. Ensure BSA does not interfere with your assay. |
| Poor solubility of this compound. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). [4] 2. Ensure complete solubilization in the final assay buffer. This may involve vortexing, sonication, or the use of a detergent. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
This protocol uses the fluorescent dye Nile Red, which exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum when it partitions from an aqueous to a hydrophobic (micellar) environment.
Materials:
-
This compound
-
Assay buffer
-
Nile Red stock solution (1 mM in DMSO)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Add a final concentration of 1 µM Nile Red to each dilution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~550 nm and an emission wavelength of ~630 nm.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence intensity is observed.
Protocol 2: Quenching Control Assay
This protocol helps to determine if this compound is directly quenching the fluorescence of your probe.
Materials:
-
Your fluorescent probe at the concentration used in your assay
-
This compound
-
Assay buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the working concentration.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your probe.
-
Plot the fluorescence intensity as a function of the this compound concentration. A decrease in fluorescence with increasing this compound concentration indicates quenching.
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Symptom | Potential Cause | Primary Solution | Secondary Solution(s) |
| High Background | Light Scattering (Micelles) | Work below CMC | Use red-shifted dyes; Add non-ionic detergent |
| Intrinsic Fluorescence | Background Subtraction | Use probe with distinct spectra | |
| Signal Quenching | Direct Quenching | Perform quenching control | Change fluorophore; Increase linker length |
| Micellar Sequestration | Work below CMC | Increase probe concentration | |
| Inconsistent Data | Adsorption to Plastic | Use low-binding plates | Add BSA to buffer |
| Poor Solubility | Optimize stock solution | Use detergent in assay buffer |
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in fluorescence assays.
References
- 1. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Improving Palmitoyl Serotonin Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) Serotonin (B10506). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo studies. Given the limited published data on the in vivo pharmacokinetics of palmitoyl serotonin, this guide combines established principles for formulating lipophilic compounds with available information on related N-acyl serotonins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (N-palmitoyl-5-hydroxytryptamine) is a lipophilic molecule belonging to the N-acyl serotonin family. It is recognized as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.[1][2] Additionally, like other N-acyl amides, it may exhibit inhibitory activity towards Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[1]
Q2: What are the main challenges in achieving good bioavailability for this compound in in vivo studies?
The primary challenge stems from its lipophilic nature, leading to poor aqueous solubility. This can result in low absorption from the gastrointestinal tract after oral administration and potential precipitation at the injection site for parenteral routes. One study investigating lipid derivatives of serotonin, including N-oleoyl-serotonin, found no evidence of brain penetration after intraperitoneal (i.p.) administration in rats, highlighting a significant hurdle for central nervous system research.[3]
Q3: What are the general strategies to improve the bioavailability of lipophilic compounds like this compound?
To enhance the systemic exposure of this compound, researchers can employ several formulation strategies:
-
Lipid-Based Formulations: These formulations improve solubility and can enhance lymphatic absorption, potentially bypassing first-pass metabolism.[4] They are categorized by the Lipid Formulation Classification System (LFCS) into four types, ranging from simple oil solutions to complex mixtures of oils, surfactants, and cosolvents.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can improve absorption. Common nanoformulations include:
Q4: Are there any published in vivo studies on this compound that can guide dosage and administration?
Direct pharmacokinetic studies detailing the bioavailability of this compound are scarce in publicly available literature. However, studies on the related compound, N-arachidonoyl serotonin (AA-5-HT), provide some guidance. For instance, AA-5-HT has been administered intraperitoneally in rodents at doses ranging from 1 mg/kg to 20 mg/kg to study its effects on anxiety, fear, and sleep.[8][9] These studies suggest that i.p. administration of N-acyl serotonins can achieve systemic and central effects, although bioavailability may still be a concern.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility leading to limited dissolution and absorption in the gastrointestinal (GI) tract.
Solutions:
-
Formulation with Lipid-Based Systems:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosolvents form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing drug solubilization. An optimized SEDDS formulation should be developed by screening for excipients that provide the best solubility for this compound.[4][10][11]
-
Nanoemulsions: Preparing an oil-in-water nanoemulsion can significantly increase the surface area for absorption. Low-energy methods, such as spontaneous emulsification, or high-energy methods, like high-pressure homogenization, can be used for preparation.[4]
-
-
Particle Size Reduction:
Problem 2: Precipitation of this compound at the injection site after parenteral administration (e.g., intraperitoneal).
Possible Cause: Use of a simple solvent vehicle (e.g., DMSO/saline) that cannot maintain the solubility of the lipophilic compound upon entering the aqueous physiological environment.
Solutions:
-
Use of Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) and surfactants (e.g., Tween 80, Cremophor EL) into the vehicle to improve and maintain solubility.
-
Lipid-Based Formulations for Injection:
-
Nanoemulsions: A sterile, injectable nanoemulsion can provide a stable formulation for parenteral administration.
-
Liposomes: While not explicitly covered in the search results for this compound, liposomes are a well-established method for parenteral delivery of lipophilic drugs.
-
Problem 3: Difficulty in preparing a stable and reproducible formulation.
Possible Cause: Inappropriate selection of excipients or preparation method.
Solutions:
-
Systematic Excipient Screening: Conduct solubility studies of this compound in a variety of oils (e.g., medium-chain triglycerides, sesame oil, oleic acid), surfactants (e.g., Tween 80, Cremophor RH40, Labrasol), and co-solvents (e.g., Transcutol, PEG 400).
-
Phase Diagram Construction: For SEDDS and nanoemulsion development, construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable emulsion with the desired droplet size.[11]
-
Optimization of Preparation Parameters: For SLNs prepared by hot homogenization, optimize parameters such as homogenization speed, time, and temperature to achieve a consistent particle size and high encapsulation efficiency.[5][12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | ≤30 mg/mL |
| DMSO | 15 mg/mL |
| Dimethylformamide | 30 mg/mL |
Note: This data is compiled from commercially available product data sheets and may vary.
Table 2: Hypothetical Starting Formulations for In Vivo Studies
| Formulation Type | Components | Example Ratio (w/w) | Administration Route |
| SEDDS | Oil (e.g., Isopropyl palmitate), Surfactant (e.g., Cremophor RH40), Co-surfactant (e.g., PEG 200) | 30:55:15 | Oral Gavage |
| Nanoemulsion | Oil (e.g., Medium-chain triglycerides), Surfactant (e.g., Tween 80), Water | 10:20:70 | Oral Gavage / Intraperitoneal |
| SLN | Solid Lipid (e.g., Glyceryl monostearate), Surfactant (e.g., Poloxamer 188), Water | 5:2.5:92.5 | Oral Gavage / Intraperitoneal |
Disclaimer: These are example formulations based on general principles for lipophilic drugs and should be optimized for this compound through experimental studies.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Phase Diagram Construction:
-
Select an oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Mix the oil and Smix in various weight ratios (e.g., from 9:1 to 1:9).
-
For each mixture, add a known amount of this compound.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh and mix the components until a clear, isotropic mixture is formed.
-
Dissolve the desired amount of this compound in the mixture with gentle heating and stirring if necessary.
-
-
Characterization:
-
Determine the particle size and zeta potential of the emulsion formed upon dilution in an aqueous medium.
-
Assess the emulsification time and stability.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.[5][12]
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).[7]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential.
-
Determine the encapsulation efficiency and drug loading.
-
Analyze the morphology using techniques like transmission electron microscopy (TEM).
-
Mandatory Visualizations
References
- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Absence of bioactivity of lipid derivatives of serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]
- 9. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Palmitoyl Serotonin for Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Palmitoyl (B13399708) serotonin (B10506) across the blood-brain barrier (BBB). The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Palmitoyl serotonin to the brain?
A1: The primary challenge lies in overcoming the highly selective nature of the blood-brain barrier. This compound, being a lipophilic molecule due to its palmitoyl chain, is expected to have better passive diffusion potential compared to serotonin alone. However, its overall physicochemical properties, including molecular weight and potential for interaction with efflux transporters, may still limit its brain penetration.
Q2: What are the most promising strategies to enhance the BBB penetration of this compound?
A2: Several strategies can be employed to improve the delivery of this compound to the central nervous system (CNS):
-
Lipid-Based Nanocarriers: Encapsulating this compound in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can facilitate its transport across the BBB. These carriers can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the brain endothelial cells.
-
Prodrug Approach: Modifying the structure of this compound to create a more permeable prodrug that, once in the brain, is enzymatically converted to the active molecule is another viable strategy.
-
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate this compound, offering controlled release and improved brain uptake.
Q3: Which in vitro models are suitable for assessing the BBB permeability of this compound?
A3: The most commonly used in vitro model is the Transwell assay utilizing a monolayer of human cerebral microvascular endothelial cells, such as the hCMEC/D3 cell line. This model allows for the measurement of the apparent permeability coefficient (Papp) of a compound from an apical (blood-side) to a basolateral (brain-side) chamber. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant environment.
Q4: What in vivo techniques are considered the gold standard for evaluating BBB penetration?
A4: The in situ brain perfusion technique in rodents is a widely accepted method for quantifying the rate of drug uptake into the brain. This technique allows for precise control over the concentration of the compound being delivered to the brain and minimizes the influence of peripheral metabolism. Microdialysis is another powerful in vivo technique that allows for the sampling of unbound drug concentrations in the brain extracellular fluid over time.
Troubleshooting Guides
In Vitro BBB Permeability Assays (Transwell Model)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Transendothelial Electrical Resistance (TEER) values | - Incomplete cell monolayer formation- Cell passage number too high- Contamination (e.g., mycoplasma)- Improper coating of Transwell inserts | - Ensure cells are seeded at the correct density and allow sufficient time for monolayer formation (typically 5-7 days for hCMEC/D3).- Use cells within a validated passage number range.- Regularly test cell cultures for contamination.- Optimize the coating protocol with collagen or other extracellular matrix components. |
| High variability in permeability data | - Inconsistent cell seeding density- Leakage from the Transwell insert- Pipetting errors | - Use a cell counter to ensure consistent seeding density.- Carefully inspect Transwell inserts for any defects before use.- Use calibrated pipettes and ensure consistent pipetting technique. |
| Poor correlation with in vivo data | - Lack of active transporters or efflux pumps in the cell line- Absence of other cell types of the neurovascular unit (astrocytes, pericytes)- Differences in protein binding between in vitro and in vivo conditions | - Use cell lines known to express relevant transporters or consider using primary cells.- Employ co-culture models to better mimic the in vivo environment.- Measure the protein binding of the compound in the in vitro medium and in plasma to correct the permeability values. |
In Vivo Brain Perfusion Studies
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in brain uptake | - Inconsistent perfusion rate- Leakage of perfusate- Incomplete washout of cerebral blood | - Use a calibrated perfusion pump and monitor the flow rate throughout the experiment.- Ensure proper cannulation of the carotid artery and ligation of associated vessels.- Perfuse with a saline solution prior to the drug-containing perfusate to clear the cerebral vasculature. |
| Low brain-to-perfusate concentration ratio | - High plasma protein binding of the compound- Rapid efflux from the brain | - Add a known concentration of albumin to the perfusate to mimic in vivo conditions.- Co-perfuse with known inhibitors of relevant efflux transporters (e.g., P-glycoprotein). |
Quantification by HPLC-MS/MS
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Matrix effects (ion suppression or enhancement) | - Co-elution of endogenous lipids or other matrix components from the brain homogenate | - Optimize the sample preparation method to remove interfering substances (e.g., solid-phase extraction, liquid-liquid extraction).- Adjust the chromatographic conditions to achieve better separation of the analyte from matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1][2][3] |
| Low recovery | - Inefficient extraction of the lipophilic compound from the brain tissue- Adsorption of the compound to labware | - Test different extraction solvents and homogenization techniques.- Use low-binding tubes and pipette tips. |
Quantitative Data
Due to the limited availability of direct quantitative data for this compound, this table presents permeability data for structurally related N-acylethanolamines, which can serve as a benchmark for researchers.
| Compound | In Vitro Model | Apparent Permeability (Papp) (10⁻⁶ cm/s) | In Vivo Method | Brain Uptake Clearance (K_in) (μL/min/g) | Reference |
| Anandamide (B1667382) (AEA) | Bovine Brain Microvascular Endothelial Cells | Not Reported | Not Reported | Not Reported | [4] |
| Oleoylethanolamide (OEA) | Human Brain Microvascular Endothelial Cells | >10 | In situ brain perfusion (mouse) | ~35 | [5][6][7][8] |
| Palmitoylethanolamide (PEA) | Not Reported | Not Reported | Oral gavage (mouse) | Brain levels increased after administration | [9][10][11][12][13] |
Experimental Protocols
In Vitro BBB Permeability Assay using hCMEC/D3 Cells
1. Cell Culture:
-
Culture hCMEC/D3 cells in complete endothelial cell growth medium.
-
Passage cells every 3-4 days and use between passages 25 and 35.
2. Transwell Setup:
-
Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with rat tail collagen type I.
-
Seed hCMEC/D3 cells at a density of 2.5 x 10⁴ cells/cm² on the coated inserts.
-
Culture for 5-7 days to allow for the formation of a tight monolayer.
3. Barrier Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) daily using an EVOM2 voltohmmeter. A stable TEER value above 30 Ω·cm² indicates a confluent monolayer.[14]
-
Perform a paracellular permeability assay using a fluorescent marker like Lucifer Yellow or FITC-dextran.
4. Permeability Experiment:
-
On the day of the experiment, replace the medium in the apical and basolateral chambers with transport buffer.
-
Add this compound (at a known concentration) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
5. Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound in the basolateral chamber.
-
A: The surface area of the Transwell membrane.
-
C₀: The initial concentration of the compound in the apical chamber.
-
In Situ Brain Perfusion in Rats
1. Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Expose the common carotid artery and ligate the external carotid artery and other branches to isolate the cerebral circulation.
2. Perfusion Setup:
-
Cannulate the common carotid artery with a catheter connected to a syringe pump.
-
Begin perfusion with a heparinized saline solution to wash out the blood from the brain vasculature.
3. Drug Perfusion:
-
Switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short duration (e.g., 1-5 minutes) at a constant flow rate (e.g., 10 mL/min).
4. Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker using appropriate analytical methods.
5. Calculation of Brain Uptake Clearance (K_in):
-
K_in (μL/min/g) = (C_brain * V_brain) / (C_perfusate * T)
-
C_brain: Concentration of the drug in the brain tissue.
-
V_brain: Volume of the brain.
-
C_perfusate: Concentration of the drug in the perfusion fluid.
-
T: Perfusion time.
-
HPLC-MS/MS Quantification of this compound in Brain Tissue
1. Sample Preparation:
-
Weigh a portion of the brain tissue and homogenize it in a suitable buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
3. Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
4. Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in blank brain homogenate to account for matrix effects.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for assessing BBB penetration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation by cannabinoid receptors of anandamide transport across the blood-brain barrier and through other endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Palmitoylethanolamide causes dose-dependent changes in brain function and the lipidome [frontiersin.org]
- 12. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Oral Palmitoylethanolamide Administration Rescues Cognitive Deficit and Reduces Neuroinflammation, Oxidative Stress, and Glutamate Levels in A Transgenic Murine Model of Alzheimer's Disease [sfera.unife.it]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Serotonin Experiments
Welcome to the technical support center for Palmitoyl Serotonin (B10506) (PA-5HT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is Palmitoyl Serotonin (PA-5HT)?
This compound is a lipophilic derivative of serotonin, an endogenous neurotransmitter. It is structurally similar to arachidonoyl serotonin and is known to exhibit biological activity, primarily as a transient receptor potential vanilloid type 1 (TRPV1) channel antagonist and a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] Its ability to modulate the serotonin system, particularly through the regulation of serotonin transporter (SERT) palmitoylation, makes it a compound of interest in neuroscience research.[3][4][5]
2. What are the primary mechanisms of action for this compound?
PA-5HT has two primary, well-documented mechanisms of action:
-
TRPV1 Antagonism: It potently inhibits the capsaicin-induced activation of the TRPV1 channel.[1][2]
-
FAAH Inhibition: It inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). This inhibition leads to an increase in endogenous anandamide levels.[6][7][8]
Additionally, recent research has highlighted its role in modulating the palmitoylation of the serotonin transporter (SERT), which can affect serotonin uptake dynamics.[3][4][5]
3. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of PA-5HT.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent:
-
-80°C: Up to 6 months.
-
-20°C: Up to 1 month.[9]
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[9]
Troubleshooting Guide
Solubility and Solution Preparation
Q1: My this compound is not dissolving properly in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound is a highly lipophilic molecule with very poor solubility in aqueous solutions like PBS (approximately 0.25 mg/mL).[2][10] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the PA-5HT powder in an appropriate organic solvent. Commonly used solvents and their approximate solubilities are listed in the table below.
-
Use a Co-solvent Approach: For cell culture experiments, the concentrated stock solution (e.g., in DMSO) should be serially diluted in the cell culture medium. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid cytotoxicity.
-
Consider a Three-Step Solubilization Protocol for Cell Culture: For particularly difficult-to-dissolve preparations, the following protocol can be effective: a. Prepare a 10 mM stock solution in pure DMSO. b. Dilute this stock 10-fold in fetal bovine serum (FBS) that has been pre-warmed to ~50°C. c. Perform the final dilution in your pre-warmed cell culture medium (containing 1% FBS) to reach the desired final concentration.[2]
-
For In Vivo Use, Prepare an Emulsion or Use an Oil-Based Vehicle: Direct injection of a solution with a high concentration of organic solvent can be toxic. For in vivo studies, consider the following:
-
Oil-based vehicles: Corn oil, sesame oil, or olive oil are suitable for lipophilic compounds.
-
Emulsions: Formulations like Intralipid can be used for intravenous administration.
-
Co-solvents with caution: A mixture of ethanol, propylene (B89431) glycol, or PEG with saline can be used, but the concentration of the organic solvent should be carefully optimized to minimize toxicity.
-
Q2: I've prepared a stock solution in DMSO, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with lipophilic compounds.
Troubleshooting Steps:
-
Decrease the Final Concentration: The concentration of PA-5HT you are trying to achieve may be too high for the amount of co-solvent (DMSO) in the final solution. Try working with lower final concentrations.
-
Increase the Volume of Media: Add the DMSO stock solution to a larger volume of pre-warmed media while vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Lower the Stock Concentration: If the issue persists, try preparing a less concentrated initial stock solution in DMSO (e.g., 1 mM or 500 µM).[11] This will increase the volume of stock solution needed, but will also increase the initial dilution factor when added to the media.
-
Ensure the Final DMSO Concentration is Minimal: High concentrations of DMSO can alter cell membrane permeability and cause other off-target effects. Always aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%).
Experimental Design and Interpretation
Q3: I am not observing the expected effect of this compound in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of observed effect.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that the PA-5HT has been stored correctly and is within its shelf life. Improper storage can lead to degradation.
-
Check for Solubility Issues: As discussed above, if the compound has precipitated out of solution, the effective concentration will be much lower than intended. Visually inspect your culture wells for any signs of precipitation.
-
Optimize Concentration and Incubation Time: The effective concentration of PA-5HT can vary depending on the cell type and the specific endpoint being measured. A dose-response experiment is recommended to determine the optimal concentration. Similarly, the time required to observe an effect can vary. Consider a time-course experiment. For example, effects on SERT palmitoylation and Vmax have been observed within 30-120 minutes of treatment with a palmitoylation inhibitor.[5]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself.
-
Cell Line Considerations: The expression levels of the molecular targets of PA-5HT (e.g., TRPV1, FAAH, SERT) can vary significantly between different cell lines. Confirm that your chosen cell line expresses the target of interest.
-
Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected changes.
Q4: I am conducting an in vivo study and am unsure about the appropriate dosage and vehicle for this compound.
A4: Dosing and vehicle selection are critical for the success and reproducibility of in vivo experiments.
Troubleshooting/Guidance:
-
Dosage: A previously published study in a mouse model of Parkinson's disease used a daily dose of 0.3 mg/kg of PA-5HT for 10 days.[9] However, the optimal dose will depend on the animal model, the route of administration, and the specific research question. It is advisable to perform a dose-finding study.
-
Vehicle Selection: Due to its lipophilicity, an aqueous vehicle is not suitable.
-
Recommended vehicles: Oil-based vehicles such as corn oil or sesame oil are commonly used for intraperitoneal or oral administration of lipophilic drugs.
-
Formulation: Ensure the PA-5HT is fully dissolved in the vehicle. Gentle warming and vortexing may be necessary.
-
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral, intravenous) will influence the bioavailability and pharmacokinetics of the compound. This should be chosen based on the experimental design and the target tissue.
-
Control Group: A vehicle-only control group is essential to account for any effects of the vehicle or the administration procedure itself.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol | 30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |
Data sourced from Cayman Chemical.[2][10]
Table 2: In Vitro Activity of this compound
| Target | Assay | Species | IC₅₀ |
| TRPV1 | Capsaicin-induced Ca²⁺ elevation in HEK293 cells | Human | 0.76 µM |
| FAAH | Anandamide hydrolysis | Not specified | > 50 µM |
Data sourced from APExBIO.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution: a. Weigh out the appropriate amount of PA-5HT powder in a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for up to 6 months.
-
Preparation of Working Solution: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. Example: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. c. Vortex the working solution gently immediately after adding the stock solution to ensure it is well-dispersed.
-
Treatment of Cells: a. Aspirate the existing medium from your cell culture plates. b. Add the freshly prepared working solution of PA-5HT to the cells. c. Include a vehicle control by adding medium containing the same final concentration of DMSO as the highest concentration of PA-5HT used. d. Incubate the cells for the desired duration of your experiment.
Protocol 2: Administration of this compound in a Mouse Model (In Vivo)
Materials:
-
This compound (powder)
-
Sterile corn oil (or other suitable oil-based vehicle)
-
Sterile glass vial
-
Vortex mixer and/or sonicator
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of PA-5HT and vehicle based on the desired dose (e.g., 0.3 mg/kg) and the weight of the animals. Prepare a slight excess to account for any loss during preparation and administration. b. Weigh the PA-5HT powder and place it in a sterile glass vial. c. Add the calculated volume of sterile corn oil to the vial. d. Vortex vigorously to suspend the compound. Gentle warming to 37°C may be necessary to fully dissolve the PA-5HT. If dissolution is difficult, brief sonication can be applied. e. Visually inspect the solution to ensure it is homogenous and free of particulates before administration.
-
Administration: a. Weigh each animal to determine the precise volume of the dosing solution to be administered. b. Administer the PA-5HT solution via the chosen route (e.g., intraperitoneal injection). c. For the control group, administer an equivalent volume of the vehicle (corn oil) alone.
-
Post-Administration Monitoring: a. Monitor the animals for any adverse reactions following administration. b. Proceed with the experimental timeline as planned.
Visualizations
Signaling Pathways
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitoylation Regulates Human Serotonin Transporter Activity, Trafficking, and Expression and Is Modulated by Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoylation regulates human serotonin transporter activity, trafficking, and expression and is modulated by escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Palmitoyl Serotonin vs. Arachidonoyl Serotonin: A Comparative Guide for Pain Research Professionals
An in-depth analysis of two prominent N-acyl serotonins, dissecting their mechanisms of action, pharmacological profiles, and potential as analgesic agents.
In the landscape of pain research, the modulation of the endocannabinoid and vanilloid systems presents a compelling therapeutic avenue. Within this domain, N-acyl serotonins have emerged as significant molecules of interest. This guide provides a detailed comparison of two key analogues: Palmitoyl (B13399708) Serotonin (PA-5HT) and Arachidonoyl Serotonin (AA-5HT), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Pharmacological Differences
| Parameter | Palmitoyl Serotonin (PA-5HT) | Arachidonoyl Serotonin (AA-5HT) |
| Primary Target(s) | TRPV1 Receptor | FAAH, TRPV1 Receptor |
| FAAH Inhibition (IC50) | > 50 µM[1] | ~5.6 - 12 µM[2] |
| TRPV1 Antagonism (IC50) | 0.76 µM (human)[1] | 37-40 nM (human and rat)[3][4] |
| Analgesic Mechanism | Primarily TRPV1 antagonism | Dual action: FAAH inhibition leading to increased anandamide (B1667382) levels and direct TRPV1 antagonism.[3][4] |
Mechanism of Action: A Tale of Two Pathways
The analgesic properties of Arachidonoyl Serotonin and this compound stem from their interaction with key players in pain signaling pathways, albeit through distinct mechanisms.
Arachidonoyl Serotonin (AA-5HT): The Dual Inhibitor
AA-5HT exhibits a unique dual mechanism of action, positioning it as a potent analgesic candidate.[4] It acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, AA-5HT elevates endogenous levels of AEA, which in turn can produce analgesic effects through the activation of cannabinoid receptors (CB1 and CB2).[3][4]
Simultaneously, AA-5HT is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[3][4] This direct blockade of TRPV1 further contributes to its analgesic profile. This dual action is believed to be the reason for its high efficacy in both acute and chronic pain models.[3][4]
This compound (PA-5HT): The Selective Antagonist
In contrast to the dual action of its arachidonoyl counterpart, this compound acts primarily as a potent antagonist of the TRPV1 receptor.[1] While it is structurally similar to AA-5HT, the saturated 16-carbon palmitoyl chain significantly reduces its ability to inhibit FAAH, with an IC50 value greater than 50 µM.[1] Therefore, the analgesic potential of PA-5HT is predominantly attributed to its direct blockade of the TRPV1 channel, which is involved in the detection and transmission of painful stimuli.
Comparative Analgesic Efficacy
Direct comparative studies on the analgesic efficacy of this compound and Arachidonoyl Serotonin in the same experimental models are limited. However, available data allows for an indirect comparison.
Arachidonoyl Serotonin (AA-5HT) has demonstrated strong analgesic activity in various preclinical pain models:
-
Formalin Test: Systemic administration of AA-5HT (5 mg/kg) in rats significantly inhibited the second phase of the nocifensive behavior induced by formalin.[3] This effect was reversed by a CB1 antagonist, highlighting the contribution of FAAH inhibition.[3]
-
Chronic Constriction Injury (CCI) Model: Chronic administration of AA-5HT (5 mg/kg) in rats with CCI of the sciatic nerve strongly and significantly inhibited both mechanical allodynia and thermal hyperalgesia.[3]
This compound (PA-5HT) , as a potent TRPV1 antagonist, is expected to possess analgesic properties. However, there is a notable lack of published in vivo studies with quantitative data on its analgesic effects. One study that synthesized and screened a series of N-arachidonoylserotonin analogues, including PA-5HT, noted that compounds with "single" activity as either FAAH inhibitors or TRPV1 antagonists were 10-fold less potent than the dual-acting AA-5HT in preventing formalin-induced hyperalgesia in mice. While this suggests that PA-5HT is likely less potent than AA-5HT, specific data for its individual performance was not provided.
Experimental Protocols
To facilitate the replication and further investigation of these compounds, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Assays
FAAH Inhibitor Assay:
A common method for screening FAAH inhibitors is a fluorescence-based assay. The principle involves the hydrolysis of a fluorogenic substrate, such as AMC arachidonoyl amide, by FAAH, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC). The fluorescence is measured to determine the rate of the enzymatic reaction.
-
Enzyme Source: Homogenates from rat brain or cells expressing recombinant FAAH.
-
Substrate: AMC arachidonoyl amide.
-
Procedure:
-
Prepare assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Add the test compound (this compound or Arachidonoyl Serotonin) at various concentrations to the wells of a microplate.
-
Add the FAAH enzyme preparation to the wells.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
TRPV1 Antagonist Assay:
The activity of TRPV1 antagonists is often assessed by measuring changes in intracellular calcium ([Ca²⁺]i) in cells overexpressing the TRPV1 receptor.
-
Cell Line: HEK-293 cells stably transfected with the human or rat TRPV1 gene.
-
Agonist: Capsaicin, the pungent component of chili peppers and a potent TRPV1 agonist.
-
Procedure:
-
Load the TRPV1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Add the test compound (this compound or Arachidonoyl Serotonin) at various concentrations.
-
Stimulate the cells with a fixed concentration of capsaicin.
-
Measure the change in fluorescence, which corresponds to the change in [Ca²⁺]i.
-
-
Data Analysis: The IC50 value is determined by the concentration of the antagonist that inhibits the capsaicin-induced calcium influx by 50%.
In Vivo Pain Models
Formalin Test:
The formalin test is a widely used model of tonic chemical pain that involves two distinct phases of nociceptive behavior.
-
Animals: Typically rats or mice.
-
Procedure:
-
Acclimatize the animals to the observation chamber.
-
Administer the test compound (this compound or Arachidonoyl Serotonin) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a set pre-treatment time, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
-
Phases of Observation:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection, reflecting direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection, involving central sensitization and inflammation.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between treated and control groups.
Hot Plate Test:
This test is used to assess thermal nociception.
-
Animals: Rats or mice.
-
Apparatus: A metal plate that can be heated to a constant temperature.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal on the hot plate, which is maintained at a specific temperature (e.g., 52-55°C).
-
Measure the latency to a nociceptive response, such as paw licking, shaking, or jumping.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The latency to respond is compared between the treated and control groups. An increase in latency indicates an analgesic effect.
Von Frey Test:
This test measures mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
-
Animals: Rats or mice.
-
Apparatus: A set of calibrated monofilaments (von Frey hairs) that exert a specific force when bent.
-
Procedure:
-
Place the animal on a wire mesh platform, allowing access to the plantar surface of the paws.
-
Apply the von Frey filaments with increasing force to the mid-plantar surface of the hind paw.
-
The withdrawal threshold is determined as the minimum force that elicits a paw withdrawal reflex.
-
-
Data Analysis: The paw withdrawal threshold is compared between treated and control groups. An increase in the threshold indicates a reduction in mechanical sensitivity.
Conclusion and Future Directions
Arachidonoyl Serotonin stands out as a promising analgesic candidate due to its dual inhibitory action on FAAH and TRPV1, which translates to significant efficacy in preclinical pain models. This compound, while a potent TRPV1 antagonist, appears to be a much weaker FAAH inhibitor. Although this suggests it may be less effective as a broad-spectrum analgesic compared to its dual-action counterpart, its selectivity for TRPV1 could be advantageous in specific pain modalities where TRPV1 plays a predominant role and FAAH inhibition might be undesirable.
Further research is critically needed to directly compare the analgesic profiles of this compound and Arachidonoyl Serotonin in a head-to-head manner across various pain models. Quantitative in vivo data for this compound is particularly lacking and would be invaluable for a more complete assessment of its therapeutic potential. Such studies will be instrumental in elucidating the precise contribution of each target (FAAH and TRPV1) to the overall analgesic effect and will guide the development of next-generation N-acyl serotonin-based analgesics.
References
- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Palmitoyl Serotonin as a TRPV1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palmitoyl serotonin's performance as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist against other known inhibitors. The data presented is compiled from various studies to offer an objective overview supported by experimental findings.
Introduction to TRPV1 and its Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain. Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs. Antagonists of the TRPV1 receptor are compounds that block its activation, thereby preventing the transmission of pain signals.
Palmitoyl serotonin (B10506) is a synthetic compound designed as a hybrid molecule. It is structurally related to arachidonoyl serotonin, an endogenous dual-action molecule that inhibits both fatty acid amide hydrolase (FAAH) and TRPV1. This guide focuses on validating the efficacy and potency of this compound as a TRPV1 antagonist by comparing its in vitro and in vivo performance with other well-characterized TRPV1 antagonists.
Comparative Efficacy of TRPV1 Antagonists
The inhibitory potency of various compounds against the TRPV1 receptor is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other TRPV1 antagonists. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
Table 1: In Vitro Inhibitory Potency (IC50) of TRPV1 Antagonists
| Compound | Target | Species | IC50 Value | Activator | Reference |
| This compound | Human TRPV1 | Human | 0.76 µM | Capsaicin | [1] |
| Arachidonoyl serotonin | Human TRPV1 | Human | 37-40 nM | Capsaicin | |
| Arachidonoyl serotonin | Rat TRPV1 | Rat | 37-40 nM | Capsaicin | |
| Capsazepine | TRPV1 | - | 562 nM | Capsaicin | |
| Capsazepine | Rat TRPV1 | Rat | 2.63 µM (DRG), 6.31 µM (TG) | Capsaicin | |
| BCTC | Rat TRPV1 | Rat | 35 nM | Capsaicin | |
| BCTC | Rat TRPV1 | Rat | 6.0 nM | Acid | |
| SB-366791 | TRPV1 | - | 5.7 nM | - | |
| SB-366791 | Rat TRPV1 | Rat | 651.9 nM | Capsaicin | |
| AMG-9810 | Human TRPV1 | Human | 17 nM, 24.5 nM | Capsaicin | |
| AMG-9810 | Rat TRPV1 | Rat | 85.6 nM | Capsaicin | |
| A-425619 | Human TRPV1 | Human | 5 nM | Capsaicin | |
| A-425619 | Rat TRPV1 | Rat | 9 nM (DRG) | Capsaicin |
DRG: Dorsal Root Ganglion; TG: Trigeminal Ganglion
In addition to its activity at TRPV1, this compound has been investigated for its effect on Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.
Table 2: Inhibitory Potency (IC50) of this compound on FAAH
| Compound | Target | IC50 Value | Reference |
| This compound | FAAH | > 50 µM | [1] |
| Arachidonoyl serotonin | FAAH | 5.6 µM, 12 µM |
Experimental Protocols
The validation of a compound as a TRPV1 antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the characterization of these compounds.
1. In Vitro: Capsaicin-Induced Calcium Influx Assay in HEK293 Cells
This assay is a primary method for screening and characterizing TRPV1 antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the TRPV1 agonist, capsaicin.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 receptor.
-
Calcium Indicator Loading: Transfected cells are seeded in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.
-
Capsaicin Challenge and Measurement: A fixed concentration of capsaicin (typically in the range of 100 nM to 1 µM) is added to the wells to activate the TRPV1 channels. The resulting change in fluorescence, which corresponds to the influx of calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
2. In Vitro: Substance P Release Assay
This assay assesses the functional consequence of TRPV1 activation in sensory neurons, which is the release of neuropeptides like Substance P.
-
Tissue Preparation: Dorsal root ganglia (DRG) neurons or isolated tissues innervated by sensory nerves (e.g., trachea) are dissected and cultured or maintained in a physiological buffer.
-
Compound Incubation: The tissue preparations are pre-incubated with the test antagonist or vehicle.
-
Stimulation: TRPV1 is activated by adding capsaicin to the buffer.
-
Quantification of Substance P: The amount of Substance P released into the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of Substance P released in the presence of the compound to that released in its absence.
3. In Vivo: Capsaicin-Induced Nocifensive Behavior Model
This animal model evaluates the analgesic potential of a TRPV1 antagonist in vivo.
-
Animal Subjects: Typically, rats or mice are used for this model.
-
Compound Administration: The test antagonist or vehicle is administered to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
Capsaicin Injection: After a predetermined time, a low dose of capsaicin is injected into the paw of the animal.
-
Behavioral Observation: The nocifensive behaviors, such as licking, flinching, or lifting of the injected paw, are observed and quantified for a specific duration following the capsaicin injection.
-
Data Analysis: The analgesic effect of the antagonist is determined by the reduction in the duration or frequency of the nocifensive behaviors compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
The activity of the TRPV1 channel is modulated by various intracellular signaling pathways, particularly through phosphorylation by protein kinases. Inflammatory mediators can sensitize TRPV1, lowering its activation threshold.
References
Palmitoyl Serotonin: An Investigative Comparison of Off-Target Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of Palmitoyl (B13399708) serotonin (B10506) against other relevant molecules, supported by experimental data and detailed protocols.
Palmitoyl serotonin, a synthetic N-acylethanolamine, is recognized for its potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. While its on-target efficacy is established, a thorough understanding of its off-target interactions is critical for predicting potential side effects and ensuring therapeutic specificity. This guide delves into the off-target profile of this compound and compares it with three structurally and functionally related endogenous lipids: Anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).
Comparative Pharmacological Profiles
The following tables summarize the known binding affinities and functional activities of this compound and its comparators at their primary targets and a range of off-target receptors and enzymes. This data provides a quantitative basis for comparing their selectivity and potential for unintended biological effects.
Table 1: Primary Target and Major Off-Target Affinities (IC₅₀/EC₅₀/Kᵢ in µM)
| Target | This compound | Anandamide (AEA) | N-palmitoylethanolamide (PEA) | N-oleoylethanolamide (OEA) |
| TRPV1 | 0.76 (IC₅₀) [1] | Agonist | Indirect Modulator | Agonist |
| FAAH | >50 (IC₅₀) [1] | Substrate | Weak Inhibitor | Substrate |
| CB1 Receptor | No significant binding reported | 0.087 (Kᵢ) | No significant binding | No significant binding |
| CB2 Receptor | No significant binding reported | 0.439 (Kᵢ) | No significant binding | No significant binding |
| PPARα | Data not available | Agonist | Agonist | Agonist |
| GPR55 | Data not available | Agonist | Agonist | Agonist |
Table 2: Off-Target Serotonin Receptor Interactions
| Receptor | This compound | Anandamide (AEA) | N-palmitoylethanolamide (PEA) | N-oleoylethanolamide (OEA) |
| 5-HT₁ₐ | Data not available | Modulator | Data not available | Data not available |
| 5-HT₂ₐ | Data not available | Modulator | Data not available | Data not available |
| 5-HT₃ | Data not available | Data not available | Data not available | Data not available |
| Other 5-HT Receptors | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific binding or functional data for this compound at these receptors has not been identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Primary targets of this compound.
Primary targets of alternative molecules.
Experimental Protocols
TRPV1 Antagonism Assay (Calcium Imaging)
This protocol outlines a method to assess the antagonistic activity of a compound against the TRPV1 channel using a calcium imaging assay in HEK293 cells stably expressing human TRPV1.
Workflow for TRPV1 antagonism assay.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin (B1668287) (TRPV1 agonist)
-
This compound and other test compounds
-
Fluorescence plate reader with excitation/emission filters for the chosen dye
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of this compound or control compounds to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a solution of the TRPV1 agonist capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium influx. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2][3][4][5][6][7]
FAAH Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against the Fatty Acid Amide Hydrolase (FAAH) enzyme.
Workflow for FAAH inhibition assay.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
This compound and other test compounds
-
Known FAAH inhibitor (positive control)
-
96-well black microplates
-
Fluorescence plate reader with appropriate excitation/emission filters
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor. Dilute the FAAH enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the diluted FAAH enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes). The excitation and emission wavelengths will depend on the fluorophore released upon substrate hydrolysis (e.g., ~360 nm excitation and ~465 nm emission for 7-amino-4-methylcoumarin).
-
Data Analysis: Calculate the initial rate of the enzymatic reaction for each concentration of the inhibitor. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[4][8][9][10][11][12]
Discussion of Off-Target Effects
This compound: The available data indicates that this compound is a selective antagonist of the TRPV1 channel with significantly weaker activity at the FAAH enzyme.[1] Its structural similarity to serotonin suggests a potential for interaction with serotonin receptors; however, there is currently a lack of published data from broad off-target screening panels to confirm or refute this. The presence of the palmitoyl chain could also confer affinity for other lipid-sensing receptors, such as PPARs or GPRs, but this remains to be experimentally verified.
Anandamide (AEA): As an endogenous signaling molecule, AEA exhibits a broader pharmacological profile. It is a well-established agonist of both CB1 and CB2 cannabinoid receptors and also activates TRPV1 channels.[13][14][15][16][17] Its activity at CB1 receptors in the central nervous system is responsible for its psychotropic effects. Furthermore, AEA can be metabolized by cyclooxygenase-2 (COX-2), leading to the formation of prostamides, which have their own biological activities.
N-palmitoylethanolamide (PEA): PEA is often referred to as an "entourage" compound as it can potentiate the effects of AEA by weakly inhibiting its degradation by FAAH.[18][19][20][21] However, PEA also has direct signaling roles, primarily through the activation of the nuclear receptor PPARα.[19][20][22] It has also been shown to interact with the orphan G protein-coupled receptor GPR55 and can indirectly modulate TRPV1 activity.[20][22] Notably, PEA has a very low affinity for the classical cannabinoid receptors CB1 and CB2.
N-oleoylethanolamide (OEA): Similar to PEA, OEA is a potent agonist of PPARα and is involved in the regulation of feeding and metabolism.[5][11][23][24][25] It also acts as an agonist at GPR119 and can activate TRPV1 channels.[5][11][25] Like PEA, OEA does not have a significant affinity for CB1 and CB2 receptors.[24]
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound, Anandamide, N-palmitoylethanolamide, and N-oleoylethanolamide. This compound demonstrates a high degree of selectivity for the TRPV1 channel over the FAAH enzyme, with its broader off-target profile yet to be fully elucidated. In contrast, the endogenous lipids AEA, PEA, and OEA interact with a wider range of targets, including cannabinoid receptors, PPARs, and other G protein-coupled receptors, reflecting their diverse physiological roles. For researchers developing TRPV1 antagonists, the relatively clean profile of this compound at the targets investigated here is promising. However, a comprehensive off-target screening panel, including a full panel of serotonin receptors and other GPCRs, is essential to fully characterize its selectivity and predict its potential for in vivo side effects. The provided experimental protocols offer a standardized approach for conducting such comparative studies.
References
- 1. apexbt.com [apexbt.com]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 6. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Basal Pharmacology of Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-oleoylethanolamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. Oleoylethanolamide: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-oleoylethanolamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to TRPV1 Modulation: Palmitoyl Serotonin vs. Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the modulatory effects of palmitoyl (B13399708) serotonin (B10506) and capsaicin (B1668287) on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is collated from experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Overview of TRPV1 and its Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands.[1] Its activation leads to a sensation of pain and heat, making it a key target for the development of analgesic drugs. Modulation of TRPV1 activity can be achieved through agonism, which activates the channel, or antagonism, which blocks its activation.
Capsaicin , the pungent compound in chili peppers, is the most well-known TRPV1 agonist. Its binding to the receptor induces a prolonged activation, leading to a calcium influx that initially causes a burning sensation, followed by a period of desensitization, which forms the basis of its analgesic properties.[1][2]
Palmitoyl serotonin , an endogenous N-acylamide, has been identified as a TRPV1 antagonist.[3] It is a hybrid molecule of the neurotransmitter serotonin and the saturated fatty acid, palmitic acid. Its modulatory action on TRPV1 involves blocking the channel's activation by agonists.[3]
Quantitative Comparison of TRPV1 Modulation
The following table summarizes the key quantitative parameters for the modulation of TRPV1 by this compound and capsaicin, based on in vitro experimental data.
| Compound | Modulatory Action | Target | Assay System | Parameter | Value | Reference |
| This compound | Antagonist | Human TRPV1 | HEK293 cells overexpressing hTRPV1 | IC50 | 0.76 µM | [3] |
| Capsaicin | Agonist | Human TRPV1 | HEK293 cells overexpressing hTRPV1 | EC50 | ~0.1 - 1 µM | [4] |
| Capsaicin | Agonist | Rat TRPV1 | F11 cells (rat DRG neuron/mouse neuroblastoma hybrid) | EC50 | 1.6 ± 0.7 µM | [5] |
| Capsaicin | Agonist | Rat TRPV1 | CHO cells transfected with rTRPV1 | EC50 | 0.36 ± 0.09 µM | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%. EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
Mechanism of Action and Signaling Pathways
Capsaicin: The Archetypal Agonist
Capsaicin binds to a specific intracellular pocket on the TRPV1 channel, formed by transmembrane helices.[2] This binding event stabilizes the channel in an open conformation, leading to an influx of cations, primarily Ca2+ and Na+. The subsequent depolarization of sensory neurons triggers the sensation of pain and heat. Prolonged activation by capsaicin leads to a desensitization of the channel, rendering the neuron less responsive to further stimuli.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl serotonin selectivity profiling against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity profiling for palmitoyl (B13399708) serotonin (B10506). The available experimental data on its interaction with various receptors is presented, alongside detailed methodologies for the key experiments cited. This document aims to be a valuable resource for researchers investigating the therapeutic potential of this compound.
Summary of Quantitative Data
Currently, quantitative data on the selectivity of palmitoyl serotonin is limited to its activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Fatty Acid Amide Hydrolase (FAAH) enzyme. No comprehensive public data is available regarding its binding affinity or functional activity at serotonin receptor subtypes or other G-protein coupled receptors (GPCRs).
| Target | Assay Type | Species | IC50 | Reference Compound | Reference Compound IC50 |
| TRPV1 | Capsaicin-induced Ca2+ elevation | Human | 0.76 µM | Arachidonoyl serotonin | 0.27 µM |
| FAAH | Anandamide (B1667382) hydrolysis | - | > 50 µM | Arachidonoyl serotonin | 8 µM |
Note: The data indicates that this compound is an antagonist of the human TRPV1 receptor with sub-micromolar potency. In contrast, it is a very weak inhibitor of FAAH, especially when compared to its analogue, arachidonoyl serotonin.[1]
Known Signaling Pathways
This compound has been shown to interact with the TRPV1 channel, a non-selective cation channel involved in pain and inflammation.[1] Its antagonism of TRPV1 suggests a potential role in modulating nociceptive pathways. The compound has also been investigated for its effects in models of Parkinson's disease, where it may attenuate L-DOPA-induced dyskinesia by reducing the hyperactivation of dopamine (B1211576) D1 receptor signaling pathways.[2]
Known signaling interactions of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the activity of this compound at the TRPV1 receptor and FAAH enzyme.
TRPV1 Antagonism Assay (Calcium Influx)
This assay measures the ability of a compound to inhibit the rise in intracellular calcium initiated by a TRPV1 agonist, such as capsaicin (B1668287).
Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing the human recombinant TRPV1 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
Assay Procedure:
-
The cell culture medium is replaced with a fluorescent calcium indicator-loading buffer (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Cells are washed to remove excess dye.
-
Varying concentrations of this compound (or control compounds) are added to the wells and pre-incubated.
-
A fixed concentration of capsaicin is added to stimulate the TRPV1 channels.
-
The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a fluorescence plate reader.
Data Analysis:
-
The fluorescence intensity is plotted against the concentration of the test compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the maximal response to capsaicin, is calculated using non-linear regression analysis.
FAAH Inhibition Assay (Anandamide Hydrolysis)
This assay determines a compound's ability to inhibit the enzymatic activity of FAAH, which hydrolyzes the endocannabinoid anandamide.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenates or recombinant FAAH).
-
Radiolabeled anandamide (e.g., [³H]anandamide).
-
Test compound (this compound).
Assay Procedure:
-
The FAAH enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control.
-
The enzymatic reaction is initiated by the addition of radiolabeled anandamide.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the hydrolyzed product (e.g., [³H]ethanolamine) is separated from the unhydrolyzed substrate.
-
The amount of radioactivity in the hydrolyzed product is quantified using liquid scintillation counting.
Data Analysis:
-
The percentage of inhibition of FAAH activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
General workflows for TRPV1 and FAAH assays.
Discussion and Future Directions
Future research should prioritize the screening of this compound against a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C, 5-HT3, etc.) to understand its primary pharmacology. Additionally, profiling against other relevant CNS targets, such as cannabinoid, dopamine, and adrenergic receptors, would provide a more complete picture of its potential off-target effects and therapeutic window. Such studies will be crucial in elucidating the full pharmacological profile of this compound and guiding its future development as a potential therapeutic agent.
References
A Comparative Analysis of Palmitoyl Serotonin and Anandamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and physiological properties of Palmitoyl Serotonin and Anandamide (B1667382). The following sections detail their interactions with key biological targets, their mechanisms of action, and the experimental protocols used to evaluate their effects.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is a well-characterized endocannabinoid that plays a crucial role in a variety of physiological processes, including pain, mood, and inflammation. It exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. This compound, a synthetic compound, has emerged as a molecule of interest due to its distinct pharmacological profile, primarily acting as a potent antagonist of the TRPV1 channel with weak effects on the primary catabolic enzyme of anandamide, fatty acid amide hydrolase (FAAH). This guide offers a comparative analysis of these two compounds, summarizing key experimental data to inform future research and drug development efforts.
Data Presentation: Biochemical Interactions
The following tables summarize the quantitative data on the interaction of this compound and Anandamide with key receptor and enzyme targets. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with this consideration.
| Compound | Receptor | Binding Affinity (Kᵢ) | Efficacy |
| Anandamide | CB1 | 89.7 nM[1] | Partial Agonist[1] |
| CB2 | 371 nM[1] | Partial Agonist[1] | |
| TRPV1 | ~2 µM[2] | Agonist[2][3] | |
| This compound | CB1 | Not reported | Not reported |
| CB2 | Not reported | Not reported | |
| TRPV1 | IC₅₀ = 0.76 µM (human)[4] | Antagonist[4] |
Table 1: Receptor Binding and Functional Activity. This table compares the binding affinities (Kᵢ) and functional effects of Anandamide and this compound at cannabinoid (CB1, CB2) and TRPV1 receptors.
| Compound | Enzyme | Interaction | Kinetic Parameters |
| Anandamide | FAAH | Substrate[5][6] | Kₘ and Vₘₐₓ values vary by tissue and experimental conditions. |
| This compound | FAAH | Weak Inhibitor | IC₅₀ > 50 µM[4] |
Table 2: Interaction with Fatty Acid Amide Hydrolase (FAAH). This table outlines the interaction of both compounds with FAAH, the primary enzyme responsible for anandamide degradation.
Signaling Pathways
The distinct receptor profiles of Anandamide and this compound lead to the activation of different intracellular signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 6. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Palmitoyl Serotonin in Cannabinoid Receptor Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Palmitoyl serotonin (B10506) (N-palmitoyl-5-hydroxytryptamine) in cannabinoid receptor assays. Due to a lack of direct experimental data for Palmitoyl serotonin's interaction with cannabinoid receptors CB1 and CB2, this document focuses on a comparative assessment with its close structural analog, N-arachidonoyl serotonin (AA-5-HT). The guide synthesizes available data on related compounds to offer insights into the potential for cross-reactivity and provides detailed experimental protocols for researchers investigating these interactions.
Introduction
This compound is an endogenous lipid mediator, structurally similar to the endocannabinoid anandamide (B1667382) and other N-acylethanolamines. Its primary characterized activities are the inhibition of fatty acid amide hydrolase (FAAH) and antagonism of the transient receptor potential vanilloid type 1 (TRPV1) channel.[1] Given its structural resemblance to endocannabinoids, understanding its potential interaction with cannabinoid receptors CB1 and CB2 is of significant interest for researchers in neuropharmacology and drug development. However, a comprehensive review of published literature reveals a notable absence of direct binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) data for this compound at either CB1 or CB2 receptors.
Comparative Analysis: this compound vs. N-arachidonoyl Serotonin
To provide a framework for understanding the potential cannabinoid receptor activity of this compound, we present a comparative analysis with the well-studied analog, N-arachidonoyl serotonin (AA-5-HT).
| Compound | Target | Assay Type | Value | Effect | Reference |
| This compound | CB1 Receptor | Binding/Functional | No Data Available | - | - |
| CB2 Receptor | Binding/Functional | No Data Available | - | - | |
| FAAH | Inhibition Assay | IC₅₀: > 50 μM | Weak Inhibitor | [1] | |
| TRPV1 | Antagonism Assay | IC₅₀: 0.76 μM | Antagonist | [1] | |
| N-arachidonoyl serotonin (AA-5-HT) | CB1 Receptor | In vivo functional assay | Indirect Activation | Analgesic effects reversed by CB1 antagonist AM251.[2][3] | [2][3] |
| CB2 Receptor | Binding Assay | Kᵢ: No direct binding reported | - | - | |
| FAAH | Inhibition Assay | IC₅₀: 1-12 μM | Inhibitor | ||
| TRPV1 | Antagonism Assay | IC₅₀: 37-270 nM | Potent Antagonist | [2] |
Key Observations:
-
Lack of Direct Evidence for this compound: There is currently no published experimental data detailing the binding affinity or functional activity of this compound at CB1 or CB2 receptors.
-
Indirect CB1 Activity of N-arachidonoyl serotonin: The analgesic effects of N-arachidonoyl serotonin are, in part, attributed to the inhibition of FAAH, which leads to increased levels of the endocannabinoid anandamide, thereby indirectly activating CB1 receptors.[2][3] This effect is blocked by the CB1 antagonist AM251.[2][3]
-
Structural Differences: The key structural difference between this compound and N-arachidonoyl serotonin lies in the acyl chain: this compound has a saturated 16-carbon chain, while N-arachidonoyl serotonin possesses a 20-carbon chain with four double bonds. This difference in saturation and length likely influences their binding to various receptors.
Experimental Protocols
For researchers planning to investigate the cross-reactivity of this compound or other novel compounds at cannabinoid receptors, the following are detailed methodologies for standard in vitro assays.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
- Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
- Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
- Test compound (e.g., this compound).
- Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Thaw the receptor membrane preparations on ice.
- In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kₔ).
- For total binding wells, add only the assay buffer and radioligand.
- For non-specific binding wells, add assay buffer, radioligand, and a saturating concentration of the non-labeled control ligand.
- Initiate the binding reaction by adding the membrane preparation to each well.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for CB1 and CB2 (Gᵢ-coupled) Receptors
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) following receptor activation. Since CB1 and CB2 are Gᵢ-coupled receptors, their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
1. Materials:
- Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
- Forskolin (B1673556) (an adenylyl cyclase activator).
- Test compound (e.g., this compound).
- Control agonist (e.g., CP55,940).
- Control antagonist/inverse agonist (e.g., AM251 for CB1, AM630 for CB2).
- Cell culture medium.
- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
2. Procedure:
- Plate the cells in a 96-well plate and culture until they reach the desired confluency.
- Replace the culture medium with assay buffer and pre-incubate the cells.
- To measure agonist activity, add the test compound at various concentrations.
- To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC₅₀ concentration.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is necessary to observe the inhibitory effect of Gᵢ-coupled receptor activation.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
- For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy).
- For antagonist activity, plot the cAMP concentration against the logarithm of the test compound concentration in the presence of a fixed agonist concentration to determine the IC₅₀.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Palmitoyl Serotonin Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of Palmitoyl serotonin (B10506), a lipoamino acid with known effects on the transient receptor potential vanilloid 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH). Understanding the direct interaction of this lipidated small molecule with its protein targets in a cellular context is crucial for elucidating its mechanism of action and advancing drug development efforts.
Overview of Palmitoyl Serotonin and its Known Targets
This compound is recognized as a potent antagonist of the TRPV1 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.76 µM.[1] It also exhibits inhibitory activity against FAAH, though with a significantly lower potency (IC50 > 50 µM).[1] Beyond these primary targets, the structural similarity of this compound to natural signaling lipids suggests the potential for interactions with other cellular proteins, including enzymes involved in lipid metabolism and signaling pathways regulated by protein acylation. Notably, the serotonin transporter (SERT) and various serotonin receptors are known to be regulated by S-palmitoylation, a reversible lipid modification catalyzed by DHHC acyltransferases. This raises the intriguing possibility that this compound may modulate the activity of these enzymes or directly interact with acylated proteins.
Comparison of Target Engagement Validation Methods
Several powerful techniques can be employed to confirm the direct binding of this compound to its cellular targets. The choice of method depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three prominent label-free methods: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL), alongside broader chemoproteomic approaches.
Quantitative Data Summary
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | A photoreactive analog of the ligand forms a covalent bond with the target upon UV irradiation. |
| Cellular Context | Intact cells or cell lysates. | Primarily cell lysates. | Intact cells or cell lysates. |
| Compound Modification | Not required. | Not required. | Requires synthesis of a photoreactive probe. |
| Detection Method | Western Blot, Mass Spectrometry (MS), ELISA. | Western Blot, Mass Spectrometry (MS). | Mass Spectrometry (MS), Western Blot (with tagged probe). |
| Quantitative Readout | Thermal shift (ΔTagg), Isothermal dose-response fingerprinting (ITDRF). | Dose-dependent protection from proteolysis. | Enrichment of target protein. |
| Throughput | Low to high (with CETSA HT). | Low to medium. | Low. |
| Strengths | Applicable in intact cells, providing high physiological relevance. No compound modification needed. | No compound modification needed. Can identify targets without a known ligand. | Provides direct evidence of binding and can identify the binding site. |
| Limitations | Not all proteins exhibit a significant thermal shift. May not be suitable for all membrane proteins. | Performed in lysates, which may disrupt cellular context. Requires careful optimization of protease digestion. | Requires chemical synthesis of a probe, which may alter binding affinity. UV irradiation can cause non-specific crosslinking. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a Western Blot readout and is suitable for membrane proteins like TRPV1 with appropriate modifications.
1. Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293 cells overexpressing TRPV1) to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Shock:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
3. Lysis and Soluble Fraction Separation:
-
For membrane proteins, add a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40 in Tris-buffered saline) and incubate on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the target protein (e.g., anti-TRPV1).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the general steps for performing a DARTS experiment followed by Western Blot analysis.
1. Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and treat with various concentrations of this compound or a vehicle control.
-
Incubate the mixtures for a specific time (e.g., 1 hour) at room temperature with gentle agitation.
3. Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot. The optimal protease and its concentration need to be empirically determined for each target.
-
Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling.
4. Analysis:
-
Separate the protein fragments by SDS-PAGE and analyze by Western Blot using an antibody specific to the target protein.
-
A decrease in protein degradation (i.e., a more intact protein band) in the presence of this compound indicates target engagement.
Photoaffinity Labeling (PAL)
This workflow provides a conceptual outline for a PAL experiment, which requires the synthesis of a specialized probe.
1. Photoaffinity Probe Synthesis:
-
Synthesize a this compound analog that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). The position of these modifications should be carefully chosen to minimize disruption of target binding.
2. Cellular Labeling:
-
Treat intact cells or cell lysates with the photoaffinity probe.
-
To demonstrate specificity, include a competition control where cells are pre-incubated with an excess of unmodified this compound before adding the probe.
-
Irradiate the samples with UV light of a specific wavelength to induce covalent crosslinking of the probe to its binding partners.
3. Enrichment of Labeled Proteins:
-
Lyse the cells (if labeled in intact cells).
-
If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.
-
If an alkyne tag was used, perform a click reaction with an azide-biotin reporter to enable enrichment.
4. Target Identification:
-
Elute the enriched proteins from the beads.
-
Identify the proteins by mass spectrometry.
-
Potential targets will be enriched in the probe-treated sample compared to the control and will show reduced enrichment in the competition sample.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the cellular context of this compound's action and the experimental approaches to validate its targets, the following diagrams are provided.
Concluding Remarks
Validating the target engagement of this compound in a cellular environment is a critical step in its development as a pharmacological tool or therapeutic agent. CETSA and DARTS offer the advantage of using the unmodified compound, with CETSA providing a more physiologically relevant context by its applicability in intact cells. PAL, while requiring probe synthesis, offers the unique ability to covalently label targets and map binding sites. The choice of method should be guided by the specific research question and available resources. For a comprehensive understanding, a combination of these approaches, potentially coupled with broader chemoproteomic profiling, would be most powerful in fully elucidating the cellular interactome of this compound.
References
Safety Operating Guide
Proper Disposal of Palmitoyl Serotonin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Palmitoyl serotonin (B10506), ensuring the safety of laboratory personnel and compliance with regulations.
Palmitoyl serotonin, a hybrid molecule with potential applications in pain research and neuroscience, requires careful handling and disposal due to its chemical nature.[1][2] While comprehensive toxicological properties have not been fully investigated, it is prudent to treat the compound with caution, assuming it may be irritating to mucous membranes and the upper respiratory tract, and potentially harmful if inhaled, ingested, or absorbed through the skin.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations regarding chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes any contaminated consumables such as pipette tips, tubes, and gloves.
-
Containerization:
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and any associated hazard symbols as required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area away from incompatible materials. The storage temperature for this compound is typically -20°C.[2][4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Important Considerations:
-
Do Not dispose of this compound down the drain or in regular trash.
-
Do Not incinerate unless conducted in a licensed facility equipped for chemical waste.
-
In case of a spill, contain the material, prevent its entry into waterways, and follow your institution's established spill cleanup procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Operational Guide for Handling Palmitoyl Serotonin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Palmitoyl serotonin (B10506). Given that the toxicological properties of Palmitoyl serotonin have not been thoroughly investigated, a cautious approach is essential. This compound should be handled as if it were hazardous.[1]
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, robust personal protective equipment is mandatory to prevent skin and respiratory exposure.[1][2] The following table summarizes the required PPE for various handling scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, preparing solutions) | ANSI Z87.1-compliant safety goggles | 2 pairs of powder-free nitrile or neoprene gloves | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs | Work within a certified chemical fume hood |
| Administering to cell cultures or animals | Safety goggles and a face shield | 2 pairs of powder-free nitrile or neoprene gloves | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs | Work within a certified chemical fume hood or biosafety cabinet |
| Cleaning spills | Safety goggles and a face shield | 2 pairs of heavy-duty nitrile or neoprene gloves | Chemical-resistant coverall or "bunny suit"[3] | N95 or N100 respirator, or a chemical cartridge respirator for large spills[3][4] |
| General laboratory work in the vicinity | Safety glasses | Single pair of nitrile gloves | Laboratory coat | Not required if not directly handling |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container with the full chemical name, date received, and any appropriate hazard warnings.[1][2]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored at -20°C.
-
Utilize secondary containment for storage to prevent the spread of material in case of a leak.[2]
Step 2: Preparation of Solutions
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[2]
-
Before you begin, ensure the fume hood is functioning correctly.
-
Use dedicated spatulas and glassware for handling this compound.
-
When weighing the solid, do so on disposable weigh paper within the fume hood.
-
Prepare solutions by slowly adding the solvent to the solid to avoid aerosolization.
Step 3: Experimental Use
-
Clearly label all solutions containing this compound.
-
When using in cell culture or animal studies, perform all manipulations within a biosafety cabinet or chemical fume hood to contain any aerosols.
-
Be mindful of potential contamination of surrounding surfaces and equipment.
Step 4: Spill Management
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and culture plates, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles and syringes used for injections must be placed in a sharps container designated for hazardous chemical waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. twu.edu [twu.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pppmag.com [pppmag.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
